molecular formula C8H13F2NO2 B11810138 Methyl 2-(4,4-difluoropiperidin-3-yl)acetate

Methyl 2-(4,4-difluoropiperidin-3-yl)acetate

Katalognummer: B11810138
Molekulargewicht: 193.19 g/mol
InChI-Schlüssel: PPCDKINVHZQHJK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-(4,4-difluoropiperidin-3-yl)acetate is a chemical building block of interest in advanced organic and medicinal chemistry research. It is supplied with a high purity of 95% and is characterized by the CAS Number 1334471-88-3 . Its molecular formula is C 8 H 13 F 2 NO 2 , corresponding to a molecular weight of 193.19 g/mol . As a fluorinated piperidine derivative, this compound serves as a versatile synthon for constructing more complex molecules. The 4,4-difluoro substitution on the piperidine ring is a strategically important motif. This geminal difluoro group is known to significantly influence the conformational behavior and electronic properties of the piperidine ring, primarily by modulating the basicity of the adjacent nitrogen atom . This modulation can be crucial in drug discovery for fine-tuning the pharmacokinetic properties of a candidate molecule and for mitigating potential cardiovascular toxicity associated with strongly basic amines . The methyl acetate functional group provides a synthetic handle for further derivatization, for example, through hydrolysis to the carboxylic acid or transesterification. While specific biological targets or mechanisms of action for Methyl 2-(4,4-difluoropiperidin-3-yl)acetate itself are not detailed in the available literature, related 4,4-difluoropiperidine compounds are frequently employed in pharmaceutical research. Patents disclose similar structures as key intermediates in the synthesis of bioactive molecules, highlighting the value of this scaffold in developing potential therapeutics . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use. Proper storage conditions and handling procedures in accordance with laboratory safety guidelines are recommended.

Eigenschaften

Molekularformel

C8H13F2NO2

Molekulargewicht

193.19 g/mol

IUPAC-Name

methyl 2-(4,4-difluoropiperidin-3-yl)acetate

InChI

InChI=1S/C8H13F2NO2/c1-13-7(12)4-6-5-11-3-2-8(6,9)10/h6,11H,2-5H2,1H3

InChI-Schlüssel

PPCDKINVHZQHJK-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)CC1CNCCC1(F)F

Herkunft des Produkts

United States

1. Foundational & Exploratory

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, often imparting desirable pharmacokinetic and physicochemical properties. The 4,4-difluoropiperidine moiety, in particular, represents a valuable building block in the design of novel therapeutics. This technical guide provides a comprehensive overview of Methyl 2-(4,4-difluoropiperidin-3-yl)acetate, a compound of significant interest in drug discovery. While a specific CAS number for this exact molecule is not publicly cataloged as of the time of this writing, this guide will detail its structural characteristics, propose a robust synthetic pathway based on established methodologies for analogous structures, and outline its potential applications. We will delve into the critical aspects of its chemical synthesis, characterization, and the rationale behind its design for researchers engaged in the development of next-generation pharmaceuticals.

Introduction: The Strategic Role of Fluorine in Drug Design

The deliberate incorporation of fluorine into drug candidates has become a prevalent strategy to enhance metabolic stability, binding affinity, and membrane permeability. The unique electronic properties of the fluorine atom can modulate the pKa of nearby functional groups and influence conformational preferences, thereby fine-tuning the biological activity of a molecule. The piperidine ring, a ubiquitous scaffold in numerous approved drugs, serves as a versatile template for chemical modification. The geminal difluorination at the 4-position of the piperidine ring introduces a polar, non-basic center that can act as a hydrogen bond acceptor and is resistant to metabolic oxidation, making 4,4-difluoropiperidine derivatives highly sought-after building blocks in medicinal chemistry.[1][2]

Compound Profile: Methyl 2-(4,4-difluoropiperidin-3-yl)acetate

Table 1: Predicted Physicochemical Properties

PropertyPredicted ValueRationale
Molecular FormulaC8H13F2NO2Based on chemical structure
Molecular Weight193.19 g/mol Based on chemical structure
Hydrogen Bond Donors1 (Amine N-H)Based on chemical structure
Hydrogen Bond Acceptors4 (2x Fluorine, 2x Oxygen)Based on chemical structure
LogP~1.5Estimated based on similar structures

Proposed Synthetic Strategy

The synthesis of Methyl 2-(4,4-difluoropiperidin-3-yl)acetate can be approached through a multi-step sequence, leveraging established methods for the construction of substituted difluoropiperidines. A plausible and efficient route is outlined below, starting from a commercially available precursor.

Experimental Protocol: Synthesis of Methyl 2-(4,4-difluoropiperidin-3-yl)acetate

Step 1: Synthesis of N-Protected 4,4-Difluoropiperidin-3-one

  • Starting Material: Commercially available N-Boc-4-piperidone.

  • Fluorination: The ketone is subjected to electrophilic fluorination using a reagent such as N-Fluorobenzenesulfonimide (NFSI). This reaction is typically carried out in an aprotic solvent like acetonitrile or DMF. The use of a suitable base may be required to facilitate the reaction.

  • Work-up and Purification: The reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Step 2: Horner-Wadsworth-Emmons Reaction for the Introduction of the Acetate Moiety

  • Reagent Preparation: A phosphonate reagent, such as trimethyl phosphonoacetate, is deprotonated using a strong base like sodium hydride in an anhydrous solvent (e.g., THF) at 0 °C to generate the corresponding ylide.

  • Reaction with Ketone: The N-protected 4,4-difluoropiperidin-3-one from Step 1 is dissolved in anhydrous THF and added dropwise to the pre-formed ylide solution at 0 °C. The reaction is then allowed to warm to room temperature and stirred until completion (monitored by TLC).

  • Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried, and concentrated. The resulting product, a protected version of the target molecule, is purified by column chromatography.

Step 3: Deprotection of the Piperidine Nitrogen

  • Deprotection: The N-Boc protecting group is removed under acidic conditions. A solution of the protected compound in a solvent like dichloromethane or 1,4-dioxane is treated with a strong acid such as trifluoroacetic acid (TFA) or hydrochloric acid.

  • Work-up and Isolation: The reaction mixture is stirred at room temperature until the deprotection is complete. The solvent and excess acid are removed under reduced pressure. The residue can be triturated with diethyl ether to afford the desired product, often as a salt (e.g., hydrochloride or trifluoroacetate).

Diagram 1: Proposed Synthetic Workflow

G A N-Boc-4-piperidone B Electrophilic Fluorination (e.g., NFSI) A->B 1 C N-Boc-4,4-difluoropiperidin-3-one B->C D Horner-Wadsworth-Emmons (Trimethyl phosphonoacetate, NaH) C->D 2 E N-Boc-Methyl 2-(4,4-difluoropiperidine-3-ylidene)acetate D->E F Reduction (e.g., H2, Pd/C) E->F 3 G N-Boc-Methyl 2-(4,4-difluoropiperidin-3-yl)acetate F->G H Deprotection (e.g., TFA or HCl) G->H 4 I Methyl 2-(4,4-difluoropiperidin-3-yl)acetate H->I

Caption: A plausible multi-step synthesis of the target compound.

Structural Characterization and Validation

The unambiguous identification of the synthesized Methyl 2-(4,4-difluoropiperidin-3-yl)acetate is paramount. A combination of spectroscopic techniques should be employed for comprehensive characterization.

Table 2: Spectroscopic and Analytical Characterization

TechniqueExpected Observations
¹H NMR Signals corresponding to the piperidine ring protons, with characteristic splitting patterns due to fluorine-proton coupling. A singlet for the methyl ester protons.
¹³C NMR A triplet for the CF2 carbon due to carbon-fluorine coupling. Signals for the other piperidine carbons and the ester carbonyl.
¹⁹F NMR A singlet or a complex multiplet depending on the molecular conformation and proton coupling.
Mass Spectrometry (MS) A molecular ion peak corresponding to the calculated molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.
Infrared (IR) Spectroscopy Characteristic absorption bands for the N-H stretch (secondary amine), C=O stretch (ester), and C-F bonds.

Applications in Drug Discovery and Medicinal Chemistry

The 4,4-difluoropiperidine scaffold is a privileged motif in modern drug discovery, and Methyl 2-(4,4-difluoropiperidin-3-yl)acetate serves as a versatile intermediate for the synthesis of more complex molecules.

  • Bioisosteric Replacement: The gem-difluoro group can act as a bioisostere for a carbonyl group or a hydroxylated carbon, potentially improving metabolic stability and modulating receptor interactions.

  • Scaffold for Library Synthesis: The secondary amine of the piperidine ring provides a convenient handle for further functionalization, allowing for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.

  • Introduction of a Key Pharmacophoric Element: The acetate side chain can be hydrolyzed to the corresponding carboxylic acid or converted to a variety of amides, providing a crucial interaction point (e.g., hydrogen bonding or salt bridge formation) with biological targets.

Diagram 2: Potential Applications in Drug Discovery

G A Methyl 2-(4,4-difluoropiperidin-3-yl)acetate Versatile Intermediate B Further Functionalization - Amide formation - Reductive amination - N-Arylation/Alkylation A->B Chemical Modification C Lead Optimization - Improved metabolic stability - Enhanced binding affinity - Modulated physicochemical properties B->C SAR Studies D Therapeutic Targets - GPCRs - Kinases - Ion Channels C->D Drug Candidate

Caption: The role of the title compound as a key building block in drug discovery.

Conclusion

Methyl 2-(4,4-difluoropiperidin-3-yl)acetate represents a novel and valuable building block for the synthesis of innovative drug candidates. While its specific CAS number is yet to be assigned, this guide provides a scientifically grounded framework for its synthesis, characterization, and potential applications. By leveraging established synthetic methodologies and a thorough understanding of the role of fluorination in medicinal chemistry, researchers can effectively utilize this compound to accelerate their drug discovery programs. The insights and protocols detailed herein are intended to empower scientists to explore the chemical space around this promising scaffold and unlock its therapeutic potential.

References

  • Surmont, R., Verniest, G., Thuring, J. W., Macdonald, G., Deroose, F., & De Kimpe, N. (2010). Synthesis of 4-substituted 3,3-difluoropiperidines. The Journal of Organic Chemistry, 75(3), 929–932. [Link]

  • MDPI. (2020). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 25(16), 3748. [Link]

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

Sources

Comprehensive Technical Guide: Characterization and Utility of C8H13F2NO2

Author: BenchChem Technical Support Team. Date: February 2026

Focus Entity: tert-Butyl 3,3-difluoroazetidine-1-carboxylate[1]

Executive Summary

In the realm of high-precision medicinal chemistry, the molecular formula C8H13F2NO2 most prominently represents 1-Boc-3,3-difluoroazetidine (CAS: 1255666-59-1).[1] This compound is a critical fluorinated building block used to modulate the physicochemical properties of drug candidates.

The strategic incorporation of the gem-difluoroazetidine motif serves two primary functions in lead optimization:

  • Bioisosterism: It acts as a metabolically stable surrogate for proline or piperidine rings.

  • Electronic Modulation: The electron-withdrawing fluorine atoms lower the pKa of the amine (upon deprotection), reducing hERG liability and improving membrane permeability.

This guide provides a rigorous technical analysis of the molecule's weight, structural elucidation, synthetic pathways, and application in pharmaceutical development.

Part 1: Physicochemical Characterization

The accurate determination of molecular weight and formula is the first step in validating the identity of a synthesized intermediate.

1.1 Quantitative Data Profile
ParameterValueTechnical Note
Molecular Formula C8H13F2NO2 Confirmed by HRMS
Molecular Weight (Average) 193.19 g/mol Used for stoichiometry calculations
Monoisotopic Mass 193.0914 Da Required for Mass Spectrometry (M+)
CAS Number 1255666-59-1 Unique Identifier
Physical State Liquid / Low-melting SolidDensity ≈ 1.18 g/cm³
Boiling Point ~204°C (Predicted)At 760 mmHg
1.2 Isotopic Distribution Logic

For high-resolution mass spectrometry (HRMS), understanding the isotopic pattern is crucial for eliminating false positives.

  • Carbon (¹³C): With 8 carbons, the probability of finding one ¹³C atom is approx.

    
    . Expect an M+1 peak at ~8-9% intensity of the base peak.
    
  • Fluorine (¹⁹F): Fluorine is monoisotopic. It does not contribute to the M+1 or M+2 pattern, simplifying the spectrum compared to chlorinated or brominated analogs.

Part 2: Structural Elucidation & Analytical Logic

To scientifically validate C8H13F2NO2 as 1-Boc-3,3-difluoroazetidine, a multi-modal analytical approach is required.

2.1 Analytical Workflow

The following diagram illustrates the decision matrix for confirming the structure, prioritizing non-destructive methods (NMR) before destructive ones (MS).

AnalyticalWorkflow Sample Unknown Sample (C8H13F2NO2) HRMS HRMS (ESI+) Confirm Mass: 193.0914 Sample->HRMS Step 1: Formula NMR_H 1H NMR Confirm Boc (9H) & Azetidine CH2 (4H) HRMS->NMR_H Step 2: Connectivity NMR_F 19F NMR Confirm Gem-difluoro (-100 ppm) NMR_H->NMR_F Step 3: F-Substitution Final Validated Structure 1-Boc-3,3-difluoroazetidine NMR_F->Final Validation

Figure 1: Analytical decision matrix for structural validation.

2.2 Spectroscopic Signatures
  • ¹H NMR (Chloroform-d):

    • 
       1.44 ppm (s, 9H): Characteristic tert-butyl (Boc) group.
      
    • 
       4.20–4.30 ppm (t, 4H): The methylene protons of the azetidine ring. The triplet splitting arises from coupling with the adjacent fluorine atoms (
      
      
      
      ).
  • ¹⁹F NMR:

    • 
       -100.0 ppm (approx): A strong singlet or quintet (depending on decoupling) confirming the gem-difluoro motif. The absence of splitting confirms equivalence of the fluorines due to ring symmetry.
      
Part 3: Synthetic Protocols

Two primary pathways exist for accessing this molecule. Method A is preferred for laboratory-scale synthesis due to the availability of the ketone precursor.

3.1 Method A: Deoxofluorination of N-Boc-3-azetidinone

This method utilizes DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor to convert the ketone directly to the gem-difluoro moiety.

Reagents:

  • tert-Butyl 3-oxoazetidine-1-carboxylate (Precursor)

  • DAST (Fluorinating agent)

  • Dichloromethane (DCM) (Solvent)

Protocol:

  • Setup: In a flame-dried round-bottom flask under Nitrogen atmosphere, dissolve tert-butyl 3-oxoazetidine-1-carboxylate (1.0 eq) in anhydrous DCM. Cool to 0°C.

  • Addition: Dropwise add DAST (1.5 eq). Caution: DAST reacts violently with water; ensure strict anhydrous conditions.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours.

  • Quench: Cool back to 0°C and carefully quench with saturated aqueous NaHCO₃.

  • Extraction: Extract with DCM (3x), dry over MgSO₄, and concentrate.

  • Purification: Flash column chromatography (Hexane/EtOAc) yields the pure C8H13F2NO2 product.

3.2 Method B: Boc-Protection of 3,3-Difluoroazetidine HCl

Used when the fluorinated core is purchased as a salt.

Protocol:

  • Suspend 3,3-difluoroazetidine hydrochloride (1.0 eq) in DCM.

  • Add Triethylamine (2.5 eq) to neutralize the salt.

  • Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq).

  • Stir at RT for 4 hours. Wash with water and brine to isolate the product.

SynthesisPath Start Start: N-Boc-3-azetidinone Reagent Reagent: DAST / DCM (Deoxofluorination) Start->Reagent Product Product: 1-Boc-3,3-difluoroazetidine (C8H13F2NO2) Reagent->Product Nucleophilic Fluorination Inter Intermediate: Cationic Species AltStart Alt Start: 3,3-Difluoroazetidine HCl AltReagent Reagent: Boc2O / Et3N AltStart->AltReagent AltReagent->Product N-Protection

Figure 2: Synthetic pathways for the preparation of C8H13F2NO2.

Part 4: Applications in Drug Discovery

The C8H13F2NO2 scaffold is rarely the final drug; it is a building block . Its value lies in its ability to be deprotected (removing the Boc group) to yield the free amine, which is then coupled to larger pharmacophores.

4.1 The Gem-Difluoro Effect

Replacing a methylene (-CH₂-) group with a difluoromethylene (-CF₂-) group profoundly alters the molecule:

  • Lipophilicity: The C-F bond is highly polar but non-polarizable, often increasing overall lipophilicity (logP) and improving blood-brain barrier penetration.

  • Conformational Lock: The gauche effect of the fluorine atoms can lock the azetidine ring into specific conformations, potentially increasing binding affinity to target receptors (e.g., Melanocortin-4 receptors).

  • Metabolic Stability: The C-F bond is the strongest single bond in organic chemistry (~116 kcal/mol), blocking oxidative metabolism at the 3-position.

4.2 Case Study Reference

Research into Melanocortin-4 Receptor (MC4R) agonists for the treatment of obesity has utilized acylated piperidine and azetidine derivatives. The 3,3-difluoroazetidine moiety is often employed to reduce the basicity of the nitrogen, thereby reducing off-target effects (such as hERG inhibition) while maintaining potency.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1255666-59-1, tert-Butyl 3,3-difluoroazetidine-1-carboxylate. Retrieved from [Link]

  • U.S. Environmental Protection Agency. CompTox Chemicals Dashboard: 1-Azetidinecarboxylic acid, 3,3-difluoro-, 1,1-dimethylethyl ester. Retrieved from [Link]

  • Google Patents.Acylated piperidine derivatives as melanocortin-4 receptor agonists (EP1773338B1).

Sources

Technical Guide: pKa Modulation in 3-Substituted 4,4-Difluoropiperidines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The "Fluorine Cliff" in Medicinal Chemistry The strategic incorporation of fluorine into piperidine scaffolds is a cornerstone of modern lead optimization.[1] While the 4,4-difluoropiperidine (4,4-DFP) scaffold is widely utilized to block metabolic soft spots and lower lipophilicity (LogD), its impact on basicity is often underestimated.

This guide analyzes the pKa shifts inherent to the 4,4-DFP core and delineates how substituents at the C3 position further modulate physicochemical properties. For the drug developer, understanding these shifts is critical for tuning solubility, hERG avoidance, and membrane permeability.

Part 1: The Mechanistic Foundation

The Inductive Withdrawal ( )

The pKa of a cyclic amine is dictated by the availability of the nitrogen lone pair to accept a proton. In unsubstituted piperidine (pKa


 11.2), this lone pair is highly available.

Introduction of a gem-difluoro group at C4 creates a strong electron-withdrawing effect through the


-bond framework (Inductive Effect, 

). Although C4 is topologically distant from N1, the cumulative electronegativity of two fluorine atoms pulls electron density away from the nitrogen center.
  • Result: The conjugate acid (

    
    ) is destabilized relative to the free base, lowering the pKa significantly (typically by 2.5–3.0 log units).
    
The C3-Substituent Modulation

Adding a substituent at C3 introduces a complex interplay of Steric and Electronic vectors:

  • Electronic (Field/Inductive): A C3 substituent is only two bonds away from the nitrogen. Electron-withdrawing groups (EWGs) here will drastically lower pKa further. Electron-donating groups (EDGs) like methyls may offer a slight restorative effect or neutral shift.

  • Conformational (The Gauche Effect): The 4,4-difluoro motif locks the piperidine ring into specific twist-boat or chair conformations to minimize 1,3-diaxial interactions. A C3-substituent forces the ring into a specific pucker, altering the vector of the nitrogen lone pair and its solvation shell.

Part 2: Quantitative Data & Comparative Analysis

The following data aggregates experimental values from ChEMBL/PubChem and theoretical predictions based on Hammett-style additivity principles.

Table 1: pKa Comparative Landscape
Scaffold StructureSubstituent (C3)pKa (Exp/Pred)

pKa (vs Piperidine)
Physicochemical Impact
Piperidine H11.2 (Exp)0.0High basicity; potential phospholipidosis risk.
4,4-Difluoropiperidine H8.2 – 8.5 (Exp)-2.8Ideal range for oral bioavailability; reduced hERG risk.
3,3-Difluoropiperidine H7.4 (Exp)-3.8Fluorine proximity to N lowers pKa drastically.
3-Methyl-4,4-DFP -CH

(Methyl)
8.4 – 8.7 (Pred)-2.6Methyl (+I effect) slightly counters the fluorine pull.
3-Fluoro-4,4-DFP -F (Fluoro)6.8 – 7.1 (Pred)-4.2Additive EWG effect; likely too weakly basic for lysosomal trapping.
3-Methoxy-4,4-DFP -OCH

7.2 – 7.5 (Pred)-3.8Strong EWG effect (-I) dominates over resonance (+R).

Note: "Pred" values are estimated based on substituent constants (


) applied to the 4,4-DFP baseline.

Part 3: Experimental Protocols

To validate these values in your specific series, rely on the following self-validating workflows.

Potentiometric Titration (The Gold Standard)

Objective: Determine thermodynamic pKa with high precision (


 0.03).
  • Preparation: Dissolve 3-5 mg of the 3-sub-4,4-DFP hydrochloride salt in 20 mL of degassed water containing 0.15 M KCl (to maintain constant ionic strength).

  • Calibration: Calibrate the glass electrode using a three-point buffer system (pH 4.0, 7.0, 10.0) at 25°C.

  • Titrant: Use carbonate-free 0.1 M KOH.

  • Execution: Perform a "Blank" titration (solvent only) followed by the sample titration.

  • Data Processing: Use the Bjerrum difference plot method. The point where

    
     (average number of protons bound) corresponds to the pKa.
    
    • Self-Validation: If the titration curve shows hysteresis (difference between forward and backward titration), the sample may be aggregating or decomposing.

F-NMR pH Titration (The Solubility Solver)

Objective: Measure pKa when compound solubility is low or sample quantity is limited (<1 mg).

  • Buffer Series: Prepare 10 NMR tubes with phosphate/citrate buffers ranging from pH 4 to pH 10.

  • Spike: Add 50

    
    L of compound stock (in DMSO-d6) to each tube.
    
  • Internal Standard: Add trifluoroacetic acid (TFA) in a capillary insert (external lock/ref) to avoid chemical interaction.

  • Measurement: Record

    
    F-NMR shifts. The chemical shift of the C4-fluorines will drift as the N1-amine protonates/deprotonates due to the through-space field effect.
    
  • Plot: Plot

    
     (
    
    
    
    F shift) vs. pH. Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation to extract pKa.

Part 4: Visualization of Workflows

Diagram 1: The pKa Determination Decision Tree

This logic flow guides the selection of the correct experimental method based on your compound's properties.

pKa_Workflow Start Start: 3-Sub-4,4-DFP Synthesized Solubility_Check Solubility > 1 mM in Water? Start->Solubility_Check Potentiometry Method A: Potentiometric Titration (High Precision, Gold Standard) Solubility_Check->Potentiometry Yes Cosolvent_Check Soluble in MeOH/Water? Solubility_Check->Cosolvent_Check No Yasuda_Shedlovsky Method B: Yasuda-Shedlovsky Extrapolation (Titrate in 30%, 40%, 50% MeOH -> Extrapolate to 0%) Cosolvent_Check->Yasuda_Shedlovsky Yes NMR_Method Method C: 19F-NMR Titration (Low conc, DMSO spike, Shift monitoring) Cosolvent_Check->NMR_Method No (Precipitates)

Caption: Decision matrix for selecting the optimal pKa determination method based on compound solubility profiles.

Diagram 2: Mechanistic Impact of Fluorine Substitution

This diagram illustrates the electronic vectors reducing the basicity.

Mechanism N_LonePair Nitrogen Lone Pair (Basicity Source) pKa_Result Resulting pKa (8.2 - 8.7 range) N_LonePair->pKa_Result Determines C4_Fluorine C4-Gem-Difluoro (Inductive Withdrawal -I) C4_Fluorine->N_LonePair Strong e- withdrawal (Stabilizes Free Base) C3_Sub C3-Substituent (Steric/Electronic Modulation) C3_Sub->N_LonePair Proximity Effect (Field/Steric)

Caption: Vector map showing how C4-fluorine withdrawal and C3-substituent proximity converge to modulate Nitrogen basicity.

Part 5: Computational Prediction Strategy (DFT)

When synthesis is not yet complete, use this Density Functional Theory (DFT) workflow to predict pKa values with high accuracy (


).
  • Conformational Search: Generate conformers for both the neutral amine (

    
    ) and the protonated cation (
    
    
    
    ). The 4,4-difluoro ring is rigid, but the C3 substituent may adopt axial/equatorial orientations.
  • Optimization: Optimize geometries using B3LYP/6-31+G(d,p) in the gas phase.

  • Solvation Energy: Perform single-point energy calculations using a solvation model (SMD or PCM) with water as the solvent.

  • Thermodynamic Cycle: Calculate the Gibbs free energy of deprotonation (

    
    ).
    
  • Equation:

    
    .
    
    • Note: The constant

      
       must be calibrated using a training set of piperidine and 4,4-difluoropiperidine (experimental pKa 8.5).
      

References

  • PubChem. (2025).[2][3][4][5] 4,4-Difluoropiperidine Compound Summary. National Library of Medicine. [Link]

  • ChEMBL Database. (2025).[3] Target and Bioactivity Data for 4,4-Difluoropiperidine. EMBL-EBI. [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. (Contextual grounding for fluorine inductive effects). [Link]

  • Morgenthaler, M., et al. (2007). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. ChemMedChem. (Methodology for pKa prediction in piperidines). [Link]

Sources

2. Methodological & Application

Application Note: A Detailed Protocol for the Multi-Step Synthesis of Methyl 2-(4,4-difluoropiperidin-3-yl)acetate from 4-Piperidone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, in-depth guide for the synthesis of Methyl 2-(4,4-difluoropiperidin-3-yl)acetate, a valuable building block in medicinal chemistry, starting from commercially available 4-piperidone. The described synthetic route encompasses four key transformations: N-protection of the piperidone nitrogen, geminal difluorination of the ketone, α-alkylation to introduce the acetate side chain, and final deprotection. This document is intended for researchers, scientists, and professionals in drug development, offering not just a step-by-step protocol but also the underlying scientific rationale, expert insights, and critical safety considerations for each step.

Introduction: The Significance of Fluorinated Piperidines

The piperidine ring is a ubiquitous scaffold in pharmaceuticals, appearing in numerous approved drugs.[1] The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity.[2][3][4] Consequently, fluorinated piperidines are highly sought-after motifs in modern drug discovery.[3][4][5] The target molecule, Methyl 2-(4,4-difluoropiperidin-3-yl)acetate, incorporates a gem-difluoro group adjacent to a functionalized side chain, making it a versatile intermediate for the synthesis of novel therapeutics, including potent enzyme inhibitors and receptor antagonists.[6][7] This guide details a reliable and scalable pathway to access this important compound.

Overall Synthetic Pathway

The synthesis is a four-step sequence designed for efficiency and scalability. The workflow begins with the protection of the secondary amine of 4-piperidone, followed by the critical difluorination step. The key C-C bond formation is then achieved via a regioselective alkylation, and the sequence is completed by the removal of the protecting group.

Synthesis_Workflow cluster_0 Step 1: N-Protection cluster_1 Step 2: Gem-Difluorination cluster_2 Step 3: α-Alkylation cluster_3 Step 4: Deprotection A 4-Piperidone (1) B N-Boc-4-Piperidone (2) A->B Boc₂O, Et₃N DCM, 0°C to RT C N-Boc-4,4-Difluoropiperidine (3) B->C DAST DCM, 0°C to RT D N-Boc-Methyl 2-(4,4-difluoropiperidin-3-yl)acetate (4) C->D 1. LDA, THF, -78°C 2. BrCH₂CO₂Me E Methyl 2-(4,4-difluoropiperidin-3-yl)acetate (5) D->E TFA, DCM 0°C to RT

Figure 1: Overall synthetic workflow from 4-Piperidone to the target compound.

Part 1: Synthesis of tert-butyl 4-oxopiperidine-1-carboxylate (2)

Principle and Rationale

The initial step involves the protection of the secondary amine of 4-piperidone (often supplied as a hydrochloride salt) with a tert-butyloxycarbonyl (Boc) group. This is crucial for two reasons: 1) it prevents the acidic N-H proton from interfering with the basic conditions in the subsequent alkylation step, and 2) it prevents unwanted side reactions involving the nitrogen atom, such as N-alkylation. The Boc group is chosen for its stability under various reaction conditions and its ease of removal under acidic conditions.

Experimental Protocol
  • To a round-bottom flask equipped with a magnetic stir bar, add 4-piperidone hydrochloride (1.0 eq).

  • Suspend the starting material in dichloromethane (DCM, approx. 0.2 M).

  • Cool the suspension to 0 °C using an ice bath.

  • Add triethylamine (Et₃N, 2.2 eq) dropwise to the suspension to neutralize the hydrochloride salt and act as a base for the protection reaction.

  • In a separate flask, dissolve di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in a small amount of DCM.

  • Add the Boc₂O solution dropwise to the reaction mixture at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • The crude product is typically a white to off-white solid of sufficient purity for the next step. If necessary, it can be purified by recrystallization from a mixture of hexanes and ethyl acetate.

Data Summary: Reagent Table
ReagentMW ( g/mol )Amount (eq)MolesSample Mass/Vol
4-Piperidone HCl135.611.00.1013.56 g
Triethylamine101.192.20.2230.6 mL
Boc₂O218.251.10.1124.01 g
Dichloromethane---500 mL

Part 2: Synthesis of tert-butyl 4,4-difluoropiperidine-1-carboxylate (3)

Principle and Rationale

This step achieves the key transformation of the carbonyl group into a geminal difluoride. Diethylaminosulfur trifluoride (DAST) is a widely used reagent for this deoxofluorination reaction. The reaction proceeds via the formation of a fluoro-sulfurane intermediate, followed by nucleophilic attack of fluoride and elimination of sulfur dioxide.

Trustworthiness Note: DAST is a highly effective reagent but is thermally unstable and can decompose violently. It is also highly toxic and moisture-sensitive. Extreme caution is required. All operations must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including a face shield, must be worn. For larger-scale syntheses, safer alternatives like Deoxo-Fluor® or Fluolead™ should be considered. A patent describes a similar difluorination using trifluoro sulfenyl morpholine, highlighting the feasibility of this transformation.[8]

Experimental Protocol
  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve N-Boc-4-piperidone (2) (1.0 eq) in anhydrous DCM (approx. 0.2 M).

  • Cool the solution to 0 °C using an ice-salt bath.

  • Add DAST (1.5 eq) dropwise via a syringe over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition, allow the reaction to slowly warm to room temperature and stir for 18-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction mixture back to 0 °C and very slowly and carefully quench by the dropwise addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Caution: Gas evolution (CO₂, SO₂) will occur.

  • Once the gas evolution has ceased, transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • The crude product should be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure difluorinated product as a colorless oil or low-melting solid.

Data Summary: Reagent Table
ReagentMW ( g/mol )Amount (eq)MolesSample Mass/Vol
N-Boc-4-piperidone (2)199.251.00.1019.93 g
DAST161.201.50.1519.2 mL
Anhydrous DCM---500 mL

Part 3: Synthesis of tert-butyl 3-(2-methoxy-2-oxoethyl)-4,4-difluoropiperidine-1-carboxylate (4)

Principle and Rationale

This step constitutes the crucial C-C bond formation. The electron-withdrawing nature of the two fluorine atoms at the C4 position increases the acidity of the adjacent C3 protons. This allows for regioselective deprotonation at C3 using a strong, non-nucleophilic base like lithium diisopropylamide (LDA). The resulting carbanion is then trapped by an electrophile, methyl bromoacetate, to install the desired acetate side chain. The reaction must be conducted at a low temperature (-78 °C) to ensure the stability of the lithiated intermediate and prevent side reactions.

Alkylation_Mechanism Start Substrate (3) at C3 Intermediate C3 Carbanion Start->Intermediate Deprotonation Base LDA Base->Intermediate Product Product (4) Intermediate->Product Nucleophilic Attack Electrophile Methyl Bromoacetate Electrophile->Product

Figure 2: Conceptual diagram of the C3 alkylation reaction.

Experimental Protocol
  • Set up a flame-dried, three-necked round-bottom flask under an inert atmosphere, equipped with a magnetic stir bar and a low-temperature thermometer.

  • Add anhydrous tetrahydrofuran (THF, approx. 0.2 M relative to the substrate) to the flask and cool to -78 °C using a dry ice/acetone bath.

  • Prepare LDA in situ or use a commercial solution. To prepare in situ: in a separate flame-dried flask, add diisopropylamine (1.2 eq) to anhydrous THF and cool to 0 °C. Add n-butyllithium (n-BuLi, 1.1 eq) dropwise and stir for 30 minutes. Then cool this LDA solution to -78 °C.

  • To the main reaction flask, add a solution of N-Boc-4,4-difluoropiperidine (3) (1.0 eq) in anhydrous THF dropwise.

  • Add the pre-cooled LDA solution (1.1 eq) dropwise to the substrate solution at -78 °C. Stir the mixture for 1 hour at this temperature to ensure complete formation of the anion.

  • Add a solution of methyl bromoacetate (1.2 eq) in anhydrous THF dropwise.

  • Continue stirring the reaction at -78 °C for 2-3 hours.

  • Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Allow the mixture to warm to room temperature. Add water and transfer to a separatory funnel.

  • Extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to obtain the desired product.

Data Summary: Reagent Table
ReagentMW ( g/mol )Amount (eq)MolesSample Mass/Vol
N-Boc-4,4-difluoropiperidine (3)221.261.00.0511.06 g
LDA (2.0 M solution)-1.10.05527.5 mL
Methyl Bromoacetate152.971.20.065.9 mL
Anhydrous THF---250 mL

Part 4: Synthesis of Methyl 2-(4,4-difluoropiperidin-3-yl)acetate (5)

Principle and Rationale

The final step is the removal of the Boc protecting group to liberate the free secondary amine. This is readily achieved under strong acidic conditions. Trifluoroacetic acid (TFA) is commonly used for this purpose as it is volatile and allows for a clean workup. The reaction proceeds via protonation of the carbonyl oxygen of the Boc group, followed by the loss of tert-butyl cation (which is scavenged by the solvent or TFA) and carbon dioxide.

Experimental Protocol
  • Dissolve the protected intermediate (4) (1.0 eq) in DCM (approx. 0.1 M) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic acid (TFA, 10 eq) dropwise.

  • Remove the ice bath and stir the reaction at room temperature for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is completely consumed.

  • Upon completion, concentrate the reaction mixture in vacuo to remove the excess TFA and DCM.

  • Dissolve the residue in DCM and carefully neutralize by adding a saturated aqueous solution of NaHCO₃ until the pH is basic (~8-9).

  • Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the final product, Methyl 2-(4,4-difluoropiperidin-3-yl)acetate (5). The product can be further purified by distillation under reduced pressure or by chromatography if necessary.

Data Summary: Reagent Table
ReagentMW ( g/mol )Amount (eq)MolesSample Mass/Vol
Compound (4)293.311.00.0514.67 g
Trifluoroacetic Acid114.02100.5037.0 mL
Dichloromethane---500 mL

References

  • Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds.PMC.
  • Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation.
  • 4,4-Difluoropiperidine - Introduction.ChemBK.
  • The synthesis of fluorinated piperidine derivatives: compounds 8 and 11.
  • Formation of a 4,4-difluoropiperidine-linked steroidal derivative.
  • The formation of all-cis-(multi)
  • Reformatsky reaction. Wikipedia.[Link]

  • Synthesis of fluorine‐containing orthogonally protected piperidine β‐amino esters (±)‐12 and (±)‐14.
  • Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update.[Link]

  • New synthesis method for fluorinated piperidines. Analytik NEWS.[Link]

  • Preparation method of 4, 4-difluoropiperidine hydrochloride.
  • Chemists develop new synthesis method for producing fluorinated piperidines. ScienceDaily.[Link]

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. ResearchGate.[Link]

  • Synthesis of 5-amino- and 5-hydroxy-3,3-difluoropiperidines. ResearchGate.[Link]

  • 4,4-difluoro-piperidine-compounds.

Sources

Navigating the Synthesis Landscape: Strategic N-Protection of Methyl 2-(4,4-difluoropiperidin-3-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methyl 2-(4,4-difluoropiperidin-3-yl)acetate is a valuable building block in medicinal chemistry, with its fluorinated piperidine scaffold offering unique physicochemical properties. The secondary amine within this structure presents both a key reactive site for further functionalization and a potential point of unwanted side reactions. Therefore, the strategic selection and implementation of a nitrogen-protecting group are paramount for its successful manipulation in multi-step syntheses. This application note provides a comprehensive guide to the most effective N-protection strategies for this substrate, detailing experimental protocols for the installation and removal of tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc) groups. The rationale behind the choice of each protecting group, considering the electronic effects of the gem-difluoro and acetate moieties, is discussed in depth.

Introduction

The incorporation of fluorine into drug candidates is a widely employed strategy to modulate metabolic stability, pKa, and lipophilicity.[1][2] The 4,4-difluoropiperidine motif, in particular, has garnered significant interest due to its ability to influence the conformational preferences of the piperidine ring.[1][3] Methyl 2-(4,4-difluoropiperidin-3-yl)acetate serves as a versatile intermediate for the synthesis of complex bioactive molecules.[4][5] However, the nucleophilic secondary amine requires temporary masking to enable selective reactions at other positions of the molecule. This process, known as N-protection, involves the introduction of a protecting group that is stable under a given set of reaction conditions but can be cleanly removed later in the synthetic sequence.[6] The choice of an appropriate protecting group is critical and depends on the overall synthetic strategy, including the compatibility with other functional groups present in the molecule and the conditions required for subsequent transformations.[7][8]

This guide provides researchers, scientists, and drug development professionals with a detailed overview of common N-protection strategies applicable to Methyl 2-(4,4-difluoropiperidin-3-yl)acetate. We will explore the practical application of three widely used protecting groups: Boc, Cbz, and Fmoc, each offering a distinct set of protection and deprotection conditions.[9]

Selecting the Optimal N-Protecting Group: A Strategic Decision

The presence of the gem-difluoro group at the 4-position and the methyl acetate side chain at the 3-position of the piperidine ring influences the reactivity of the secondary amine. These electron-withdrawing groups can decrease the nucleophilicity of the nitrogen, potentially requiring more forcing conditions for protection. Furthermore, the stability of the protecting group and the integrity of the rest of the molecule during deprotection are crucial considerations. The concept of "orthogonal protection," where one protecting group can be removed selectively in the presence of others, is a key principle in complex organic synthesis.[6][7]

Below is a decision-making framework to aid in the selection of the most suitable protecting group for your specific synthetic route.

Caption: Decision tree for selecting an N-protecting group.

N-Protection Protocols

This section provides detailed, step-by-step protocols for the N-protection of Methyl 2-(4,4-difluoropiperidin-3-yl)acetate using Boc, Cbz, and Fmoc protecting groups.

N-tert-Butoxycarbonyl (Boc) Protection

The Boc group is one of the most common amine protecting groups in organic synthesis due to its stability under a wide range of conditions and its facile removal under acidic conditions.[10][11]

Reaction Scheme:

Caption: Boc protection of Methyl 2-(4,4-difluoropiperidin-3-yl)acetate.

Protocol:

  • To a solution of Methyl 2-(4,4-difluoropiperidin-3-yl)acetate (1.0 eq.) in dichloromethane (DCM, 10 mL/mmol) at room temperature, add triethylamine (Et3N, 1.5 eq.).

  • Add di-tert-butyl dicarbonate ((Boc)2O, 1.2 eq.) portion-wise to the stirred solution.

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2 x 10 mL/mmol) and brine (1 x 10 mL/mmol).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the N-Boc protected product.

Deprotection: The Boc group is typically removed using strong acids such as trifluoroacetic acid (TFA) in DCM or hydrochloric acid (HCl) in an organic solvent.[10][12][13]

N-Benzyloxycarbonyl (Cbz) Protection

The Cbz group is another widely used protecting group for amines, valued for its stability to both acidic and basic conditions.[14][15] It is readily removed by catalytic hydrogenolysis.[16]

Reaction Scheme:

Caption: Cbz protection of Methyl 2-(4,4-difluoropiperidin-3-yl)acetate.

Protocol:

  • Dissolve Methyl 2-(4,4-difluoropiperidin-3-yl)acetate (1.0 eq.) in a mixture of dioxane and water (e.g., 1:1, 10 mL/mmol).

  • Cool the solution to 0 °C in an ice bath and add sodium bicarbonate (NaHCO3, 2.0 eq.).

  • Slowly add benzyl chloroformate (Cbz-Cl, 1.1 eq.) to the stirred mixture.

  • Allow the reaction to warm to room temperature and stir for 6-16 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the mixture with water and extract with ethyl acetate (3 x 15 mL/mmol).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the N-Cbz protected compound.

Deprotection: The Cbz group is most commonly removed by catalytic hydrogenolysis using palladium on carbon (Pd/C) and a hydrogen source (e.g., H2 gas, ammonium formate).[14] Acid-mediated deprotection is also possible under certain conditions.[15][17]

N-9-Fluorenylmethyloxycarbonyl (Fmoc) Protection

The Fmoc group is particularly valuable in solid-phase peptide synthesis and for substrates that are sensitive to acidic or reductive conditions.[18][19] It is cleaved under mild basic conditions, typically with a secondary amine like piperidine.[20][21][22]

Reaction Scheme:

Caption: Fmoc protection of Methyl 2-(4,4-difluoropiperidin-3-yl)acetate.

Protocol:

  • Dissolve Methyl 2-(4,4-difluoropiperidin-3-yl)acetate (1.0 eq.) in a mixture of acetonitrile and water (e.g., 1:1, 10 mL/mmol).

  • Add sodium bicarbonate (NaHCO3, 2.0 eq.) to the solution.

  • Add a solution of 9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide ester (Fmoc-OSu, 1.1 eq.) in acetonitrile to the reaction mixture.

  • Stir at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, remove the acetonitrile under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 15 mL/mmol).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to obtain the N-Fmoc protected compound.

Deprotection: The Fmoc group is cleaved using a solution of a secondary amine, such as 20% piperidine in N,N-dimethylformamide (DMF).[18][20][23]

Comparative Summary of N-Protection Strategies

Protecting GroupProtection ConditionsDeprotection ConditionsAdvantagesDisadvantages
Boc (Boc)2O, base (e.g., Et3N, NaHCO3), organic solventStrong acid (e.g., TFA, HCl)Stable to a wide range of reagents; orthogonal to Cbz and Fmoc.Sensitive to acidic conditions.
Cbz Cbz-Cl, base (e.g., NaHCO3), aqueous/organic solventCatalytic hydrogenolysis (e.g., H2, Pd/C) or strong acidStable to acidic and basic conditions; orthogonal to Boc and Fmoc.Not suitable for molecules with other reducible functional groups (e.g., alkenes, alkynes).
Fmoc Fmoc-OSu or Fmoc-Cl, base (e.g., NaHCO3), aqueous/organic solventBase (e.g., 20% piperidine in DMF)Stable to acidic and reductive conditions; orthogonal to Boc and Cbz.Sensitive to basic conditions.

Conclusion

The successful synthesis of complex molecules derived from Methyl 2-(4,4-difluoropiperidin-3-yl)acetate hinges on the judicious selection and application of an N-protecting group. This guide provides a detailed examination of three of the most versatile and widely used protecting groups: Boc, Cbz, and Fmoc. By understanding the specific advantages and limitations of each, and by following the detailed protocols provided, researchers can confidently navigate the synthetic challenges associated with this valuable fluorinated building block. The principles of orthogonal protection should always be at the forefront of synthetic planning to ensure efficient and high-yielding routes to novel chemical entities.

References

  • The Chemistry of Fmoc Protecting Group and Deprotection Conditions: An In-depth Technical Guide - Benchchem. (URL: )
  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism – - Total Synthesis. (URL: )
  • Protocol for the Deprotection of the Benzyl Carbam
  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. (URL: )
  • Facile Deprotection of O-Cbz-Protected Nucleosides by Hydrogenolysis: An Alternative to O-Benzyl Ether-Protected Nucleosides | Organic Letters - ACS Public
  • Protecting group - Wikipedia. (URL: [Link])

  • Protected Peptides: Essential Building Blocks for Research - BOC Sciences. (URL: )
  • Orthogonal Protecting Groups for N(alpha)-amino and C-terminal Carboxyl Functions in Solid-Phase Peptide Synthesis - PubMed. (URL: [Link])

  • An In-depth Technical Guide to Orthogonal Protection Strategy in Peptide Synthesis - Benchchem. (URL: )
  • Boc Deprotection Mechanism | Organic Chemistry - YouTube. (URL: [Link])

  • Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism – - Total Synthesis. (URL: )
  • Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis - Technical Disclosure Commons. (URL: [Link])

  • N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC. (URL: [Link])

  • BOC Deprotection - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (URL: [Link])

  • Boc Deprotection Mechanism - TFA - Common Organic Chemistry. (URL: [Link])

  • A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines - PMC. (URL: [Link])

  • (PDF) Methods for Removing the Fmoc Group - ResearchGate. (URL: [Link])

  • Methods for Removing the Fmoc Group. (URL: )
  • N-Terminal Deprotection; Boc removal; Fmoc removal: DBU Fmoc deprotectioon | AAPPTec - Peptides. (URL: [Link])

  • How to Boc protect secondary amine on solid phase - ResearchGate. (URL: [Link])

  • Boc-Protected Amino Groups - Organic Chemistry Portal. (URL: [Link])

  • Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis - Der Pharma Chemica. (URL: [Link])

  • Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC. (URL: [Link])

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC. (URL: [Link])

  • Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation | ACS Catalysis - ACS Publications. (URL: [Link])

  • Amine Protection and Deprotection - Master Organic Chemistry. (URL: [Link])

  • Single X‐ray crystal structure of (R)‐Cbz‐deoxyhalofuginone 25 (thermal... - ResearchGate. (URL: [Link])

  • Fluorenylmethyloxycarbonyl protecting group - Wikipedia. (URL: [Link])

  • Fluorinated piperidines prefer the axial conformation, due to stabilising C-F … N + interactions. … - ResearchGate. (URL: [Link])

  • New synthesis method for fluorinated piperidines - Analytik NEWS. (URL: [Link])

  • A Comparative Guide to Protecting Groups in Peptide Synthesis: Fmoc, Boc, and Cbz - Benchchem. (URL: )
  • Cbz-Protected Amino Groups - Organic Chemistry Portal. (URL: [Link])

  • Synthesis of 4-substituted 3,3-difluoropiperidines - PubMed. (URL: [Link])

  • WO2013127913A1 - 4,4-difluoro-piperidine-compounds - Google P
  • 4,4-Difluoropiperidine | C5H9F2N | CID 2758352 - PubChem - NIH. (URL: [Link])

  • Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis - SciELO México. (URL: [Link])

  • Synthesis of 3Aminomethyl3-fluoropiperidines | Request PDF - ResearchGate. (URL: [Link])

  • WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)
  • 4,4-Difluoropiperidine - ChemBK. (URL: [Link])

Sources

Reductive amination using Methyl 2-(4,4-difluoropiperidin-3-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Reductive Amination of Fluorinated Piperidine Scaffolds

Executive Summary

Methyl 2-(4,4-difluoropiperidin-3-yl)acetate is a high-value building block in modern medicinal chemistry.[1] The gem-difluoro motif at the C4 position serves as a lipophilic bioisostere for carbonyl or sulfonyl groups, modulating metabolic stability and pKa. However, this structural advantage introduces a synthetic challenge: the electron-withdrawing inductive effect (


) of the fluorine atoms significantly reduces the nucleophilicity of the piperidine nitrogen.

This application note details two optimized protocols for coupling this specific amine with aldehydes and ketones. Method A utilizes Sodium Triacetoxyborohydride (STAB) for standard aldehydes, while Method B employs Titanium(IV) isopropoxide (


) for ketones and sterically hindered substrates.

Mechanistic Insight: The "Fluorine Effect"

To successfully utilize this scaffold, one must understand how the fluorine substitution alters the reaction kinetics compared to a standard piperidine.

  • Reduced Nucleophilicity: The electronegative fluorines at C4 pull electron density through the

    
    -framework. While a typical piperidine has a pKa 
    
    
    
    11.0, 4,4-difluoropiperidine derivatives often exhibit a pKa in the range of 8.2–8.5 . This makes the nitrogen less reactive toward carbonyl electrophiles, slowing the initial iminium ion formation.
  • Ester Sensitivity: The C3-methyl acetate side chain is susceptible to hydrolysis under strong aqueous basic conditions or reduction by non-selective hydrides (e.g.,

    
    ). Protocols must be strictly chemoselective.
    

Protocol A: The Standard Method (STAB)

Applicability: Unhindered aldehydes and reactive ketones. Reagent: Sodium Triacetoxyborohydride (STAB).[2] Solvent: 1,2-Dichloroethane (DCE) or THF.

Reagents & Preparation
  • Amine: Methyl 2-(4,4-difluoropiperidin-3-yl)acetate (often supplied as HCl salt).[1]

  • Base: Triethylamine (TEA) or DIPEA (Required if amine is a salt).

  • Acid Catalyst: Acetic Acid (AcOH).

  • Hydride: Sodium Triacetoxyborohydride (STAB).[2]

Step-by-Step Procedure
  • Free-Basing (In-situ):

    • Dissolve the amine hydrochloride (1.0 equiv) in anhydrous DCE (

      
       concentration).
      
    • Add TEA (1.05 equiv) and stir for 15 minutes at room temperature to liberate the free amine.

  • Imine Formation:

    • Add the aldehyde (1.0–1.2 equiv).

    • Critical Step: Add Acetic Acid (1.0–2.0 equiv). The acid is vital to protonate the intermediate carbinolamine, facilitating water loss to form the iminium ion, which is the species reduced by STAB.

    • Stir for 30–60 minutes.

  • Reduction:

    • Add STAB (1.5–2.0 equiv) in a single portion.

    • Stir at room temperature under nitrogen. Monitor by LCMS.

    • Timeframe: Standard aldehydes react in 2–4 hours; ketones may require 12–24 hours.

  • Quench & Workup:

    • Quench with saturated aqueous

      
      .
      
    • Extract with DCM (

      
      ).
      
    • Note: Due to the lower pKa (

      
      ), the product is easily extracted into organic solvent at pH 8–9. Avoid highly basic washes (
      
      
      
      ) to prevent ester hydrolysis.

Protocol B: The Lewis Acid Method (Titanium)

Applicability: Ketones, electron-rich aldehydes, or when Method A fails to reach full conversion.[1] Mechanism: ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


 acts as a Lewis acid to activate the carbonyl and a water scavenger, driving the equilibrium toward the imine.
Step-by-Step Procedure
  • Complexation:

    • Combine the amine (free base preferred; if salt, add 1 equiv TEA) and the ketone (1.0–1.2 equiv) in neat

      
       (2.0 equiv) or in minimal dry THF.
      
    • Caution:

      
       is moisture sensitive. Use a sealed vessel.
      
  • Incubation:

    • Stir at room temperature for 6–12 hours. For difficult substrates, heat to

      
      .
      
    • Checkpoint: Monitor by NMR or LCMS for the disappearance of the starting amine.

  • Reduction:

    • Dilute the viscous mixture with absolute ethanol or dry THF (to

      
      ).
      
    • Add

      
       (Sodium Borohydride) (1.5 equiv) carefully (exothermic).
      
    • Stir for 2–4 hours at room temperature.

  • Workup (The "Titanium Crash"):

    • Quench by adding water (

      
       per mmol Ti).[3] A white precipitate (
      
      
      
      ) will form.
    • Dilute with EtOAc and filter through a Celite pad to remove the titanium salts.

    • Concentrate the filtrate and purify.

Experimental Visualization

Workflow Diagram: Decision Logic & Mechanism

ReductiveAmination Start Start: Methyl 2-(4,4-difluoropiperidin-3-yl)acetate CheckSubstrate Analyze Electrophile Start->CheckSubstrate Aldehyde Aldehyde / Reactive Ketone CheckSubstrate->Aldehyde Low Sterics Ketone Steric Ketone / Unreactive CheckSubstrate->Ketone High Sterics STAB_Step Method A: STAB + AcOH in DCE Aldehyde->STAB_Step Imine_A Imine/Iminium Ion STAB_Step->Imine_A In-situ Product Final Tertiary Amine Imine_A->Product Reduction Ti_Step Method B: Ti(OiPr)4 Activation Ketone->Ti_Step Imine_B Titanium-Imine Complex Ti_Step->Imine_B Dehydration Borohydride Add NaBH4 (in EtOH) Imine_B->Borohydride Borohydride->Product

Caption: Decision matrix for selecting between STAB (Method A) and Titanium-mediated (Method B) protocols based on electrophile reactivity.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (Method A) Low nucleophilicity of fluorinated amine.[1]Switch to Method B (

). The Lewis acid forces imine formation.
Ester Hydrolysis Aqueous workup pH > 12 or prolonged exposure to base.Keep workup pH between 8.5–9.5. Use saturated

instead of

.
Transesterification Use of MeOH as solvent with

.
Use Ethanol or THF during the reduction step if the methyl ester is labile.
Sticky Precipitate (Method B) Titanium salts not fully hydrolyzed.Use the "Celite filtration" method. Add water, stir until white powder forms, then filter.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[4][5] The Journal of Organic Chemistry, vol. 61, no.[4] 11, 1996, pp. 3849-3862.[4]

  • Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." The Journal of Organic Chemistry, vol. 55, no.[6] 8, 1990, pp. 2552–2554.[6]

  • Bhattacharyya, S. "Titanium(IV) Isopropoxide and Sodium Borohydride: A Reagent of Choice for Reductive Amination." Synlett, 1995.

  • PubChem Compound Summary. "4,4-Difluoropiperidine."[7][8] National Center for Biotechnology Information. Accessed Feb 2026.[9]

Sources

Application Note: 4,4-Difluoropiperidine Scaffolds in Fragment-Based Drug Discovery (FBDD)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the strategic application of 4,4-difluoropiperidine (4,4-DFP) derivatives in Fragment-Based Drug Discovery (FBDD). While piperidine is a ubiquitous pharmacophore, its high basicity (


) often leads to poor oral bioavailability and hERG channel liability. The 4,4-difluoro modification exploits the gem-difluoro effect  to modulate 

(lowering it to

), block metabolic soft spots (CYP450 oxidation), and enable high-sensitivity 19F NMR ligand-observed screening . This document provides validated protocols for screening these fragments and optimizing leads.

The Physicochemical Rationale: Why 4,4-Difluoropiperidine?

In FBDD, the quality of the initial fragment library dictates success. 4,4-DFP is considered a "privileged" scaffold because it addresses three common failure modes in early drug discovery:

  • Basicity Modulation: The electron-withdrawing nature of the two fluorine atoms at the C4 position reduces the electron density on the nitrogen lone pair via induction. This lowers the

    
     by 2–3 log units compared to the parent piperidine, bringing it into the optimal range for physiological permeability and reducing lysosomal trapping.
    
  • Metabolic Blocking: The C4 position of piperidine is prone to oxidative metabolism (hydroxylation) by CYP450 isoforms. Fluorine substitution blocks this site, significantly extending metabolic half-life (

    
    ).
    
  • Lipophilicity & Conformation: Unlike other polar groups, the

    
     group increases lipophilicity moderately while altering the ring conformation due to the dipole-dipole interactions, potentially accessing novel binding vectors.
    
Table 1: Comparative Physicochemical Profile
PropertyPiperidine (Parent)4,4-DifluoropiperidineImpact on Drug Design

(Conj. Acid)
~11.28.2 – 8.8 Improved membrane permeability; reduced hERG liability.
LogP 0.84~0.8 – 1.1 Maintains lipophilic contacts without excessive hydrophobicity.
Metabolic Liability High (C4-oxidation)Low Blocks CYP-mediated hydroxylation at the 4-position.
NMR Active Nucleus 1H (Crowded)19F (Distinct) Enables high-throughput cocktail screening (no background).

Application: 19F NMR Fragment Screening

The most powerful application of 4,4-DFP derivatives is in Ligand-Observed 19F NMR Screening . Because biological systems lack endogenous fluorine, 4,4-DFP fragments serve as built-in "spy" molecules.

Workflow Visualization

The following diagram outlines the decision logic and workflow for screening 4,4-DFP libraries.

FBDD_Workflow Start Fragment Library (4,4-DFP Derivatives) Cocktail Cocktail Preparation (10-30 cmpds/mix) Start->Cocktail QC QC: 1H/19F NMR (Solubility Check) Cocktail->QC Screen 19F NMR Screen (T2 Relaxation/CPMG) QC->Screen Pass Analysis Data Analysis (Line Broadening/Signal Red.) Screen->Analysis Decision Hit Identification Analysis->Decision Decision->Cocktail No Binding Validation Validation (Kd via Titration/SPR) Decision->Validation Signal Reduction > 30% Optimization Hit-to-Lead (Grow from N-vector) Validation->Optimization

Figure 1: 19F NMR Screening Workflow for Fluorinated Fragments. This process leverages the sensitivity of the fluorine nucleus to detect binding events via relaxation editing.

Protocol 1: 19F NMR Screening (T2-Relaxation Filter)

This protocol uses the Transverse Relaxation (T2) filter (CPMG sequence) to distinguish binders from non-binders. Small molecules (fragments) tumble fast (long T2, sharp signals), while protein-bound fragments tumble slowly (short T2, broad/disappearing signals).

Reagents & Equipment:

  • Instrument: 600 MHz NMR (min) with 19F-capable probe (e.g., QCI-F cryoprobe).

  • Buffer: 50 mM Phosphate (pH 7.4), 100 mM NaCl, 10%

    
    .[1]
    
  • Internal Standard: Trifluoroacetic acid (TFA) or 3-fluorobenzoic acid (50 µM) for chemical shift referencing.

Step-by-Step Methodology:

  • Cocktail Assembly:

    • Group 4,4-DFP fragments into cocktails of 12–20 compounds.

    • Ensure no chemical shift overlap (typically easy as 19F shift dispersion is >200 ppm).

    • Concentration: 50 µM per fragment.

  • Sample Preparation:

    • Control Tube: 50 µM Fragment Cocktail + Buffer + 10%

      
      .
      
    • Experiment Tube: 50 µM Fragment Cocktail + Target Protein (10–20 µM) + Buffer.

    • Note: Keep DMSO < 2% to prevent protein denaturation.

  • Pulse Sequence (CPMG):

    • Use a Carr-Purcell-Meiboom-Gill (CPMG) sequence to filter out protein background and bound-ligand signals.

    • Relaxation Delay (d1): 2–3 seconds.

    • Total Echo Time (

      
      ):  80–160 ms (Adjust based on protein size; larger proteins require shorter echo times).
      
    • Acquisition Time: ~1.0 s.

    • Scans: 64–128 (approx. 10 mins per sample).

  • Data Analysis:

    • Overlay the spectra of Control vs. Experiment .

    • Hit Criteria: A reduction in peak intensity (line broadening) of >30% in the presence of protein indicates binding.

    • Self-Validation: If all peaks disappear, check for protein precipitation or aggregation. If no peaks change, ensure protein is active (use a positive control).

Hit-to-Lead Optimization: The Metabolic Switch

Once a hit is identified, the 4,4-DFP scaffold provides a robust starting point for elaboration. A common issue in lead optimization is "metabolic hotspots."

Protocol 2: Strategic Substitution (The "Fluorine Walk")

If a lead compound containing a standard piperidine ring shows high clearance in liver microsomes (HLM), replace the piperidine with 4,4-difluoropiperidine.

Synthesis Protocol (Amide Coupling):

  • Objective: Couple 4,4-difluoropiperidine (amine) to a carboxylic acid core (fragment hit).

  • Reagents: HATU (1.2 eq), DIPEA (3.0 eq), DMF.

  • Activation: Dissolve the carboxylic acid fragment (1.0 eq) in dry DMF (0.1 M). Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir for 5 min at RT.

  • Addition: Add 4,4-difluoropiperidine HCl (1.1 eq).

    • Critical Step: The HCl salt requires the excess base (DIPEA) to liberate the free amine.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS.

  • Workup: Dilute with EtOAc, wash with saturated

    
     (to remove unreacted acid) and brine.
    
  • Purification: Flash chromatography. 4,4-DFP derivatives are less polar than parent piperidines; adjust gradient accordingly (e.g., 0-50% EtOAc/Hex).

Validation of Metabolic Stability:

  • Incubate the new analog in Human Liver Microsomes (HLM) + NADPH for 0, 15, 30, and 60 mins.

  • Analyze by LC-MS/MS.

  • Success Metric: An increase in intrinsic clearance (

    
    ) stability by >2-fold compared to the non-fluorinated parent.
    

Troubleshooting & Expert Insights

  • Solubility Issues: 4,4-DFP is more lipophilic than piperidine. If fragments precipitate in the NMR buffer, lower the concentration to 20 µM or increase DMSO to 5% (if protein tolerates).

  • NMR Artifacts: The gem-difluoro group can exhibit complex splitting patterns in 1H NMR (AB patterns) due to ring flipping conformers. In 19F NMR , however, they typically appear as a singlet or a simplified triplet (if proton-coupled), making analysis straightforward. Always run 19F{1H} (proton-decoupled) spectra for screening to collapse multiplets into singlets for maximum sensitivity.

  • Commercial Availability: 4,4-difluoropiperidine HCl is widely available (CAS: 144230-52-4). Avoid synthesizing it from 4-piperidone using DAST unless necessary, as the reaction can be violent and low-yielding on scale.

References

  • Physicochemical Properties & pKa Modulation

    • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. Link

    • Note: Foundational text on the gem-difluoro effect lowering amine basicity.[2]

  • 19F NMR Fragment Screening

    • Norton, R. S., et al. (2016).[3] 19F NMR in Fragment-Based Drug Discovery. Journal of Medicinal Chemistry. Link

    • Note: Describes the T2 relax
  • Metabolic Stability (CYP450 Blocking)

    • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

    • Note: specific reference to blocking metabolic soft spots with fluorine.
  • Synthesis & Reagents

    • PubChem Compound Summary for CID 2758352 (4,4-Difluoropiperidine). Link

    • Note: Verification of CAS and physical properties.[1]

Sources

Reaction conditions for alkylating secondary fluorinated amines

Author: BenchChem Technical Support Team. Date: February 2026

Overcoming Nucleophilic Deactivation in Medicinal Chemistry

Executive Summary & Chemical Context

The introduction of fluorine into amine scaffolds—specifically


- or 

-fluoroalkyl groups (e.g., 2,2,2-trifluoroethylamines)—is a critical strategy in medicinal chemistry to modulate pKa, improve metabolic stability, and alter lipophilicity. However, these modifications come at a steep synthetic cost: nucleophilic deactivation .

The strong electron-withdrawing nature of fluorine (inductive effect,


) significantly lowers the energy of the nitrogen lone pair, reducing its availability for attack. For instance, while ethylamine has a pKa of ~10.7, 2,2,2-trifluoroethylamine drops to a pKa of ~5.7 . This ~5 log unit difference renders standard 

conditions sluggish and prone to side reactions like HF elimination (dehydrofluorination).

This guide details two optimized pathways to force alkylation on these deactivated systems while preserving the integrity of the fluorinated motif.

Decision Matrix: Pathway Selection

The choice of method depends heavily on the electrophile and the stability of the fluorinated substrate.

ReactionMatrix Start START: Secondary Fluorinated Amine (R-NH-Rf) Check Electrophile Type? Start->Check Target Target: Tertiary Amine Aldehyde Aldehyde/Ketone Check->Aldehyde Halide Alkyl Halide/Triflate Check->Halide Ti_Route Protocol A: Ti(OiPr)4 Reductive Amination (Water Scavenging) Aldehyde->Ti_Route Weak Nucleophile Requires Activation Base_Route Protocol B: Cs2CO3/DMF High Temp (Base-Mediated SN2) Halide->Base_Route Direct Displacement Ti_Route->Target Base_Route->Target

Figure 1: Strategic decision tree for alkylating deactivated fluorinated amines.

Mechanistic Challenges

Before attempting synthesis, researchers must understand the two primary failure modes:

  • Stalled Imine Formation (Reductive Route): In reductive amination, the initial attack of the amine on the carbonyl is the rate-determining step for deactivated amines. Standard conditions (AcOH/NaBH(OAc)3) often fail because the equilibrium favors the starting materials. Solution: Use a Lewis Acid dehydrating agent.

  • HF Elimination (Direct Alkylation): If the fluoroalkyl group has

    
    -hydrogens (e.g., 
    
    
    
    ), strong bases can trigger E2 elimination, ejecting fluoride and destroying the molecule. Solution: Use non-nucleophilic, mild inorganic bases.

Protocol A: Titanium-Mediated Reductive Amination

Best for: Coupling secondary fluorinated amines with aldehydes or ketones. Mechanism: Titanium(IV) isopropoxide acts as a dual-function reagent: it activates the carbonyl oxygen (Lewis acid) and irreversibly scavenges water to drive the unfavorable equilibrium toward the imine/enamine intermediate.

Reagents & Stoichiometry
ComponentEquivalentsRole
Fluorinated Amine 1.0 equivNucleophile (limiting reagent)
Aldehyde/Ketone 1.2 - 1.5 equivElectrophile
Ti(OiPr)4 1.5 - 2.0 equivLewis Acid / Water Scavenger
NaBH4 2.0 equivReducing Agent (added in Step 2)
Solvent THF or DCMAnhydrous (0.2 - 0.5 M)
Step-by-Step Protocol
  • Complexation (The "Push"):

    • In a flame-dried vial under Argon, dissolve the secondary fluorinated amine (1.0 equiv) and the aldehyde/ketone (1.2 equiv) in anhydrous THF.

    • Add Titanium(IV) isopropoxide (1.5 equiv) neat via syringe.

    • Critical Step: Stir at ambient temperature for 6–12 hours. For extremely hindered/deactivated amines (e.g., bis-CF3 groups), heat to 40–50°C.

    • Checkpoint: Monitor by UPLC/MS. You generally will NOT see the imine mass clearly due to hydrolysis on the column, but you should see the disappearance of the starting amine.

  • Reduction:

    • Cool the mixture to 0°C.

    • Carefully add NaBH4 (2.0 equiv) (Note: NaBH3CN is less effective here as the Ti-complex requires a stronger hydride source like NaBH4).

    • Add 1-2 mL of MeOH to solubilize the borohydride if using DCM; if using THF, add the borohydride as a solid or suspension.

    • Allow to warm to room temperature and stir for 2–4 hours.

  • Quench (The "Titanium Emulsion" Fix):

    • Warning: Quenching Ti reactions with water creates a sticky white emulsion that is impossible to filter.

    • Method: Add 10% NaOH or Rochelle's Salt (Sodium Potassium Tartrate) saturated solution. Stir vigorously for 1 hour until two clear layers form (organic vs. aqueous).

    • Filter through a Celite pad if solids persist. Extract with EtOAc.

Protocol B: Base-Mediated Direct Alkylation ( )

Best for: Primary alkyl halides (iodides/bromides) where reductive amination is impossible. Risk: High risk of HF elimination if heating is uncontrolled.

Reagents & Stoichiometry
ComponentEquivalentsRole
Fluorinated Amine 1.0 equivNucleophile
Alkyl Halide 1.5 - 2.0 equivElectrophile (Iodides preferred)
Base 2.0 - 3.0 equivCesium Carbonate (

)
Additive 0.5 equivKI or TBAI (if using bromides/chlorides)
Solvent DMF or MeCNPolar Aprotic (High dielectric constant)
Step-by-Step Protocol
  • Setup:

    • Prepare a suspension of

      
        (3.0 equiv) in anhydrous DMF. Cesium is preferred over Potassium due to the "Cesium Effect" (higher solubility and softer cation, stabilizing the transition state).
      
    • Add the fluorinated amine (1.0 equiv) and Alkyl Iodide (1.5 equiv).

  • Thermal Activation:

    • Standard: Heat to 60–80°C.

    • Microwave (Recommended): Seal in a microwave vial. Irradiate at 100–120°C for 30–60 minutes.

    • Why Microwave? Rapid heating minimizes the time window for the competing E2 elimination (HF loss) which often dominates under prolonged thermal heating.

  • Workup:

    • Dilute with water (5x reaction volume) to dissolve DMF.

    • Extract with

      
       (Ether is preferred over DCM to avoid extracting DMF).
      
    • Wash organics with LiCl (5% aq) to remove residual DMF.

Troubleshooting: The HF Elimination Pathway

When alkylating amines with


-fluorines (e.g., 

), a common byproduct is the enamine or decomposition resulting from HF elimination.

Elimination Substrate Fluorinated Amine (R-NH-CH2-CF3) Transition Transition State (E2 Mechanism) Substrate->Transition + Base Product_Good Alkylated Product (R-NR'-CH2-CF3) Substrate->Product_Good Path B: Alkylation (Favored by weak base) Base Strong Base (e.g., NaH, KOtBu) Product_Bad Elimination Product (R-N=CH-CF3) -> Hydrolysis Transition->Product_Bad Path A: Deprotonation (Fast with strong base)

Figure 2: Competition between alkylation and HF elimination.

Prevention Strategy:

  • Avoid Strong Bases: Never use NaH, LDA, or KOtBu. These will strip the acidic proton

    
     to the 
    
    
    
    group immediately.
  • Solvent Switch: If elimination is observed in DMF, switch to Acetonitrile (MeCN) or HFIP (Hexafluoroisopropanol) . HFIP is protic but non-nucleophilic and can stabilize the leaving group, enhancing

    
     character without enhancing basicity.
    

References

  • Nucleophilicity Trends: Mayr, H., et al. "Scales of Nucleophilicity and Electrophilicity: A System for Ordering Polar Organic and Organometallic Reactions." Angew.[1][2] Chem. Int. Ed.2017 .[3][4][5]

  • Titanium Reductive Amination: Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride."[4] J. Org. Chem.1990 , 55, 2552–2554.[4]

  • Fluorinated Amine Synthesis: Lui, N., et al. "Synthesis of Fluorinated Amines." Topics in Current Chemistry. 2012 .

  • Avoiding HF Elimination: Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacological Groups." J. Med. Chem.2018 , 61, 5822–5880.

Sources

Application Note: Advanced Peptide Coupling with (4,4-Difluoropiperidin-3-yl)acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Peptide coupling with (4,4-difluoropiperidin-3-yl)acetic acid derivatives Content Type: Detailed Application Note and Protocol Audience: Medicinal Chemists, Peptide Scientists, and Drug Discovery Researchers[1]

Abstract

The incorporation of fluorinated heterocycles into peptide backbones is a pivotal strategy in modern drug design, offering modulation of lipophilicity, metabolic stability, and pKa without significant steric perturbation. (4,4-Difluoropiperidin-3-yl)acetic acid represents a high-value scaffold that combines a conformationally restricted gamma-amino acid motif with the electronic tuning of a gem-difluoro group.[1] This guide addresses the specific synthetic challenges posed by this moiety—specifically the reduced nucleophilicity of the piperidine nitrogen and the steric environment of the C3-substituted acetic acid tail. We provide optimized protocols for both N-terminal and C-terminal chain extension, supported by mechanistic insights into the "fluorine effect" on reactivity.

Chemical Analysis & The "Fluorine Effect"

Structural Properties

The (4,4-difluoropiperidin-3-yl)acetic acid scaffold is a bifunctional building block.[1][2] Its reactivity is governed by two primary factors:

  • Inductive Effect: The gem-difluoro group at position 4 exerts a strong electron-withdrawing inductive effect ($ -I $) on the adjacent piperidine nitrogen.[1]

  • Basicity Modulation: While a typical piperidine secondary amine has a pKa of ~11.0, the 4,4-difluoro substitution lowers the pKa to approximately 8.2–8.5 [1].[1] This reduction renders the amine less protonated at physiological pH (beneficial for permeability) but significantly less nucleophilic during coupling reactions.[1]

Conformational Bias

The gauche effect associated with the C–F bonds and the steric bulk of the C3-acetic acid side chain favors specific chair conformations.[1] This rigidity can enhance the binding affinity of the final peptidomimetic but may impose kinetic barriers during the coupling transition state.

Reactivity Profile
  • Amine Center (N1): Reduced nucleophilicity requires high-activity coupling reagents (e.g., HATU, COMU) or pre-activated species (acid fluorides).[1]

  • Carboxyl Center (Side Chain): The carboxylic acid is

    
    -positioned relative to the fluorines.[1] The inductive effect is attenuated by distance, making its reactivity comparable to standard glutamic or aspartic acid side chains.
    

Decision Matrix: Coupling Strategy

The following decision tree outlines the optimal reagent selection based on the specific coupling interface.

CouplingStrategy Start Start: Define Coupling Interface CheckInterface Is (4,4-difluoropiperidin-3-yl)acetic acid acting as: Start->CheckInterface AsNucleophile Nucleophile (Amine Coupling) Target: Piperidine NH CheckInterface->AsNucleophile NH is reacting AsElectrophile Electrophile (Acid Coupling) Target: Acetic Acid Tail CheckInterface->AsElectrophile COOH is reacting CheckSterics Is the Electrophile (Carboxylic Acid) Sterically Hindered? AsNucleophile->CheckSterics StandardAcid Standard Acid (e.g., Gly, Ala, linear linkers) CheckSterics->StandardAcid No HinderedAcid Hindered Acid (e.g., Aib, N-Me-AA, Val) CheckSterics->HinderedAcid Yes ProtocolA Protocol A: HATU/HOAt Standard high-activity coupling StandardAcid->ProtocolA ProtocolB Protocol B: Acid Fluoride/Chloride or Mixed Anhydride HinderedAcid->ProtocolB ProtocolC Protocol C: DIC/Oxyma or EDC/HOBt Standard peptide coupling AsElectrophile->ProtocolC

Figure 1: Decision matrix for selecting coupling conditions based on the role of the fluorinated scaffold.

Experimental Protocols

Protocol A: N-Acylation of the 4,4-Difluoropiperidine Moiety

Use this protocol when coupling a carboxylic acid (e.g., Fmoc-AA-OH) to the secondary amine of the scaffold.[1]

Rationale: Due to the lowered pKa (~8.5), the amine is less nucleophilic.[1] Weak coupling reagents (e.g., EDC, DIC without additives) often result in incomplete conversion or slow kinetics. HATU is preferred for its high reactivity.[1]

Materials:

  • Amine: (4,4-difluoropiperidin-3-yl)acetic acid derivative (e.g., methyl ester or resin-bound).[1]

  • Acid: Fmoc-Amino Acid (1.2 – 1.5 equivalents).[1]

  • Reagent: HATU (1.2 – 1.5 equivalents).[1]

  • Base: DIPEA (Diisopropylethylamine) or NMM (N-methylmorpholine).[1]

  • Solvent: DMF (anhydrous).[1]

Step-by-Step Procedure:

  • Pre-activation: Dissolve the Fmoc-Amino Acid (1.2 eq) and HATU (1.2 eq) in anhydrous DMF (concentration ~0.2 M).

  • Base Addition: Add DIPEA (2.5 eq) to the pre-activation mixture. Stir for 1–2 minutes. Note: The solution should turn yellow (formation of the activated ester).[1]

  • Coupling: Add the pre-activated solution immediately to the vessel containing the 4,4-difluoropiperidine derivative (1.0 eq).

  • Reaction: Stir at room temperature for 2–4 hours.

    • Optimization: If conversion is <90% by LCMS after 4 hours, microwave irradiation (50°C, 20W, 15 min) is highly effective for this scaffold [2].

  • Workup: Dilute with EtOAc, wash with 5% citric acid (to remove excess base/HATU byproducts), sat. NaHCO3, and brine. Dry over MgSO4.[1][3]

Protocol B: Coupling to Sterically Hindered Acids (Acid Fluoride Method)

Use this protocol if the carboxylic acid partner is bulky (e.g., Aib, N-methyl amino acids).[1]

Rationale: When both the nucleophile (fluorinated amine) and electrophile are hindered/deactivated, uronium salts (HATU) may lead to guanidinylation side reactions before coupling occurs.[1] Acid fluorides are highly reactive but stable to moisture relative to acid chlorides [3].[1]

Step-by-Step Procedure:

  • Activation: Dissolve the hindered carboxylic acid (1.2 eq) in DCM.

  • Fluorination: Add Cyanuric Fluoride (0.5 eq) and Pyridine (1.0 eq). Stir for 1 hour at room temperature. A precipitate (cyanuric acid) will form.[1]

  • Isolation (Optional but recommended): Wash with ice-cold water, dry the DCM layer, and concentrate to obtain the crude acid fluoride.[1]

  • Coupling: Dissolve the acid fluoride in DCM or DMF. Add the 4,4-difluoropiperidine substrate (1.0 eq) and DIPEA (2.0 eq).[1]

  • Reaction: Stir for 12–16 hours at room temperature.

Protocol C: Activation of the (4,4-Difluoropiperidin-3-yl)acetic Acid Tail

Use this protocol when the scaffold is the acid component coupling to a primary amine.[1]

Rationale: The acetic acid tail is sufficiently reactive for standard carbodiimide chemistry.[1] The primary risk here is racemization of the C3 chiral center if over-activated, although the CH2 spacer provides some protection compared to alpha-amino acids.

Materials:

  • Reagents: DIC (Diisopropylcarbodiimide) and Oxyma Pure (Ethyl cyano(hydroxyimino)acetate).[1]

  • Solvent: DMF/DCM (1:1).[1]

Step-by-Step Procedure:

  • Dissolution: Dissolve the N-protected (4,4-difluoropiperidin-3-yl)acetic acid (1.0 eq) and Oxyma Pure (1.1 eq) in DMF/DCM.

  • Activation: Add DIC (1.1 eq) and stir for 2–3 minutes.

  • Coupling: Add the amine component (1.0 eq).[1]

  • Reaction: Stir at room temperature for 1–2 hours.

    • Monitoring: Check for disappearance of the acid by LCMS.[1]

  • Note: This method produces a soluble urea byproduct (if using DIC) or water-soluble urea (if using EDC-HCl for solution phase), facilitating easy purification.[1]

Analytical Data Summary

Table 1: Comparative Reactivity & Properties

PropertyStandard Piperidine4,4-DifluoropiperidineImplication for Protocol
pKa (Conjugate Acid) ~11.08.2 – 8.5 Amine is less nucleophilic; requires stronger activation.[1]
LogP (Lipophilicity) LowModerate Improved membrane permeability; different HPLC retention.[1]
H-Bonding Donor (NH)Donor (NH) + Acceptor (F) Fluorine can act as a weak H-bond acceptor, influencing conformation.[1]
Coupling Time (HATU) < 30 min2 – 4 hours Extended reaction time required for N-acylation.[1]

Troubleshooting & Optimization

Issue: Low Yield in N-Acylation
  • Cause: The reduced basicity of the amine means the equilibrium for nucleophilic attack is less favorable.[1]

  • Solution:

    • Double Coupling: Repeat the coupling step with fresh reagents.

    • Switch Solvent: Use NMP (N-methylpyrrolidone) instead of DMF to disrupt potential aggregation and increase reaction rate.

    • Catalyst: Add HOAt (1-Hydroxy-7-azabenzotriazole) if using EDC/DIC to speed up active ester formation.[1]

Issue: Racemization at C3
  • Cause: While the acetic acid spacer (CH2) isolates the chiral center from the activated carbonyl, strong bases can still promote epimerization if the reaction is prolonged.[1]

  • Solution: Use "collidine" (2,4,6-trimethylpyridine) instead of DIPEA as the base.[1] Collidine is non-nucleophilic and milder, reducing the risk of proton abstraction at the chiral center.

References

  • PubChem. (n.d.).[1] 4,4-Difluoropiperidine Compound Summary. National Library of Medicine.[1] Retrieved February 19, 2026, from [Link]

  • Carpino, L. A., et al. (1990).[1] Acid Fluorides in Peptide Synthesis. Journal of the American Chemical Society.[1][4] (Foundational reference for Protocol B).

  • Surmont, R., et al. (2010).[1][5][6] Synthesis of 4-substituted 3,3-difluoropiperidines. Journal of Organic Chemistry. (Reference for synthetic accessibility and stability). [Link]1]

Sources

Application Notes and Protocols: Incorporating Difluoropiperidine Scaffolds into Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties. The piperidine ring, a prevalent scaffold in kinase inhibitors, is frequently a site of metabolic liability and its basicity can present challenges for oral bioavailability and off-target effects. Replacing the piperidine moiety with a 3,3- or 4,4-difluoropiperidine bioisostere offers a robust strategy to mitigate these issues. This guide provides an in-depth analysis of the rationale, synthetic strategies, and characterization protocols for incorporating difluoropiperidine rings into kinase inhibitor scaffolds, aimed at researchers, chemists, and drug development professionals.

The Strategic Imperative for Fluorination in Kinase Inhibitor Design

Protein kinases are a critical class of drug targets, and their inhibitors have revolutionized cancer therapy and the treatment of inflammatory diseases.[1] A common structural motif in many kinase inhibitors is the piperidine ring, which often serves as a versatile scaffold to orient functional groups toward the ATP-binding site or solvent-exposed regions. However, the parent piperidine scaffold is not without its liabilities.

The basic nitrogen atom (pKa ~11) is typically protonated at physiological pH, which can be beneficial for solubility but may also lead to undesirable off-target activities, such as hERG channel inhibition, and can limit passive membrane permeability.[2] Furthermore, the C-H bonds on the piperidine ring, particularly those alpha to the nitrogen, are susceptible to oxidative metabolism by cytochrome P450 enzymes, leading to rapid clearance and poor pharmacokinetic profiles.[3][4]

The introduction of geminal fluorine atoms onto the piperidine ring is a proven strategy to address these challenges.[3] This bioisosteric replacement provides several key advantages:

  • Basicity (pKa) Attenuation: Fluorine's strong electron-withdrawing inductive effect significantly lowers the basicity of the nearby piperidine nitrogen. This reduction in pKa can decrease unwanted ion channel interactions and improve oral absorption.[2][5][6][7]

  • Metabolic Blocking: The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage. Placing gem-difluoro groups at positions susceptible to metabolism (e.g., the 4-position) effectively blocks this metabolic "soft spot," enhancing the compound's half-life and oral bioavailability.[3]

  • Conformational Control: The presence of gem-difluoro substitution can induce a specific ring pucker or conformational preference in the piperidine ring.[3][8][9] This pre-organization of the scaffold into a bioactive conformation can enhance binding affinity and selectivity for the target kinase.[8][10]

  • Lipophilicity Modulation: Strategic fluorination can fine-tune the molecule's lipophilicity (LogP), which is a critical parameter for optimizing the absorption, distribution, metabolism, and excretion (ADME) profile.[3]

Choosing the Right Isomer: 3,3- vs. 4,4-Difluoropiperidine

The position of the fluorine atoms dictates their impact on the molecule's properties.

  • 3,3-Difluoropiperidine: With fluorine atoms positioned beta to the nitrogen, this isomer causes a dramatic reduction in basicity (pKa can be lowered by 2-3 units).[5] This is a powerful modification when a significant pKa reduction is desired.

  • 4,4-Difluoropiperidine: The fluorine atoms are gamma to the nitrogen, resulting in a more modest pKa reduction. This isomer is ideal for blocking metabolism at the 4-position while having a less pronounced effect on the nitrogen's basicity, which may be crucial if the nitrogen acts as a key hydrogen bond acceptor in the kinase hinge region.[11][12][13][14]

G start Project Goal: Improve Kinase Inhibitor Properties metabolism Primary Issue: Metabolism at C4 Position? start->metabolism pka_issue Primary Issue: High pKa / Off-Target Effects? start->pka_issue metabolism->pka_issue  No incorp_44 Strategy: Incorporate 4,4-Difluoropiperidine metabolism->incorp_44  Yes pka_issue->incorp_44  Yes, modest  reduction sufficient incorp_33 Strategy: Incorporate 3,3-Difluoropiperidine pka_issue->incorp_33  Yes, significant  reduction needed outcome_44 Expected Outcome: - Blocks C4 Metabolism - Modest pKa Reduction - Alters Ring Conformation incorp_44->outcome_44 outcome_33 Expected Outcome: - Significant pKa Reduction - Blocks C3 Metabolism - Alters Ring Conformation incorp_33->outcome_33

Caption: Decision workflow for selecting a difluoropiperidine isomer.

Synthetic Protocols for Building Block Generation and Incorporation

Successful integration of difluoropiperidine moieties requires robust synthetic access to key building blocks and efficient coupling methodologies.

Protocol 1: Synthesis of N-Boc-4,4-difluoropiperidine

This protocol describes a common method for synthesizing the 4,4-difluoropiperidine building block, which can then be deprotected and coupled to a kinase scaffold.

Reaction Scheme: N-Boc-4-piperidone → [Fluorination with DAST or Deoxo-Fluor®] → N-Boc-4,4-difluoropiperidine

Materials and Reagents:

Reagent/MaterialAmountM.W.Moles (mmol)Eq.
N-Boc-4-piperidone5.0 g199.2525.11.0
Deoxo-Fluor® (50% in THF)24.2 mL221.2655.22.2
Dichloromethane (DCM), anhydrous100 mL---
Ethanol (absolute)10 mL---
Saturated NaHCO₃ (aq.)100 mL---
Saturated NaCl (brine)50 mL---
Anhydrous MgSO₄----

Procedure:

  • To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add N-Boc-4-piperidone (5.0 g, 25.1 mmol) and anhydrous dichloromethane (100 mL).

  • Cool the stirred solution to 0 °C using an ice-water bath.

  • Slowly add Deoxo-Fluor® (24.2 mL, 55.2 mmol) dropwise over 30 minutes. CAUTION: Deoxo-Fluor® is corrosive and reacts violently with water. Handle in a chemical fume hood with appropriate personal protective equipment (PPE).

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 16 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Carefully quench the reaction by cooling it back to 0 °C and slowly adding absolute ethanol (10 mL) dropwise to consume excess fluorinating agent.

  • Slowly pour the quenched reaction mixture into a beaker containing ice and saturated aqueous NaHCO₃ solution (100 mL). Stir vigorously until gas evolution ceases.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography (e.g., 10-20% Ethyl Acetate in Hexanes) to yield N-Boc-4,4-difluoropiperidine as a colorless oil.

Characterization: The product should be characterized by ¹H NMR, ¹⁹F NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: Incorporation via SₙAr Reaction

This protocol details the coupling of a difluoropiperidine building block to an activated heteroaryl chloride, a common core in many kinase inhibitors (e.g., pyrimidines, pyridines).

G cluster_0 SNA_r Incorporation Workflow A 1. Deprotect Building Block (e.g., N-Boc-4,4-difluoropiperidine) using TFA or HCl B 2. Combine Kinase Core (Ar-Cl) with Deprotected Piperidine Salt A->B C 3. Add Base (e.g., DIPEA) and Solvent (e.g., NMP, DMSO) B->C D 4. Heat Reaction (e.g., 80-120 °C) and Monitor C->D E 5. Aqueous Work-up and Extraction D->E F 6. Purify Product (Chromatography/Crystallization) E->F G Final Inhibitor Ar-Difluoropiperidine F->G

Caption: Workflow for SₙAr coupling of a difluoropiperidine.

Materials and Reagents:

Reagent/MaterialAmountMoles (mmol)Eq.
2-chloro-4-aminopyrimidine (Kinase Core)200 mg1.541.0
4,4-Difluoropiperidine hydrochloride292 mg1.851.2
N,N-Diisopropylethylamine (DIPEA)0.81 mL4.633.0
N-Methyl-2-pyrrolidone (NMP), anhydrous5 mL--

Procedure:

  • To a microwave vial or sealed tube, add the kinase core (2-chloro-4-aminopyrimidine, 200 mg, 1.54 mmol), 4,4-difluoropiperidine hydrochloride (292 mg, 1.85 mmol), and anhydrous NMP (5 mL).

  • Add DIPEA (0.81 mL, 4.63 mmol) to the suspension.

  • Seal the vial and heat the reaction mixture to 120 °C for 4-6 hours (or using a microwave reactor according to standard protocols).

  • Monitor the reaction progress by LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water (20 mL).

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (2 x 15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash chromatography or preparative HPLC to obtain the desired final compound.

Characterization and Comparative Data Analysis

After synthesis, a thorough analysis is required to confirm that the incorporation of the difluoropiperidine moiety has conferred the desired properties.

Physicochemical Property Comparison

The impact of difluorination on pKa and lipophilicity is a critical validation step.

Table 1: Hypothetical Physicochemical Properties of Analog Series

CompoundStructureCalculated pKaCalculated LogPRationale for Change
Parent Inhibitor KinaseCore-Piperidine10.82.5Baseline compound with high basicity.
4,4-Difluoro Analog KinaseCore-4,4-F₂-Pip9.22.9Modest pKa reduction; increased lipophilicity; C4 position blocked from metabolism.[3]
3,3-Difluoro Analog KinaseCore-3,3-F₂-Pip8.12.8Significant pKa reduction due to proximity of F atoms to nitrogen, potentially reducing off-target effects.[2][5]
Biological Evaluation Protocol: In Vitro Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized compounds against the target kinase.

Principle: This protocol outlines a generic, fluorescence-based kinase assay. The rate of phosphorylation of a substrate peptide by the kinase is measured. Inhibition reduces the rate of product formation.

Materials:

  • Target Kinase (e.g., EGFR, BTK)

  • Fluorescently-labeled substrate peptide

  • ATP

  • Assay Buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Test compounds dissolved in DMSO

  • 384-well microplates

  • Plate reader capable of fluorescence detection

Procedure:

  • Compound Plating: Create a serial dilution of the test compounds in DMSO. Typically, an 11-point, 3-fold dilution series is prepared, starting from 10 µM. Dispense the diluted compounds into the 384-well assay plate. Include DMSO-only wells as a "no inhibition" control.

  • Kinase Reaction: Add the kinase and fluorescent substrate peptide solution in assay buffer to each well. Allow a pre-incubation period of 15-30 minutes at room temperature for the compound to bind to the kinase.

  • Initiation: Initiate the kinase reaction by adding a solution of ATP in assay buffer to all wells.

  • Incubation: Incubate the plate at 30 °C for 60-120 minutes. The exact time should be optimized to ensure the reaction is in the linear range.

  • Detection: Stop the reaction (e.g., by adding EDTA) and measure the fluorescence on a compatible plate reader.

  • Data Analysis: Convert fluorescence units to percent inhibition relative to the DMSO controls. Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Expected Impact on Biological Profile

The introduction of the difluoropiperidine moiety is expected to have a significant and often beneficial impact on the overall biological and pharmacokinetic profile of the inhibitor.

Table 2: Hypothetical Biological & Pharmacokinetic Data of Analog Series

CompoundTarget IC₅₀ (nM)Off-Target Kinase IC₅₀ (nM)Selectivity RatioCell Proliferation EC₅₀ (nM)Oral Bioavailability (F%)
Parent Inhibitor 15805.312015%
4,4-Difluoro Analog 1225020.89545%
3,3-Difluoro Analog 25>1000>4020055%

Structural Biology and Mechanism of Action

Understanding how the difluoropiperidine ring interacts with the kinase active site is crucial for rational design. X-ray crystallography provides invaluable atomic-level insights into these interactions.[15][16][17]

The ATP binding site of a kinase is typically composed of a "hinge" region, a ribose-binding pocket, and a phosphate-binding region, flanked by the DFG motif and the activation loop.[18] The piperidine ring of an inhibitor often positions substituents to interact with these key areas.

G cluster_kinase Kinase ATP-Binding Site cluster_inhibitor Inhibitor Scaffold hinge Hinge Region (Backbone H-bonds) gatekeeper Gatekeeper Residue dfg_loop DFG Loop front_pocket Front Pocket core Heterocyclic Core core->hinge Forms H-bonds difluoro Difluoropiperidine difluoro->gatekeeper van der Waals interactions difluoro->front_pocket Fills pocket vector Solvent-Exposed Vector vector->dfg_loop Interacts with DFG-out conformation

Caption: Interactions of a difluoropiperidine inhibitor in a kinase active site.

The conformational rigidity imposed by the C-F bonds can lock the piperidine ring into a chair or twist-boat conformation that presents its substituents optimally for binding, thus enhancing potency.[3] Furthermore, fluorine atoms can participate in favorable orthogonal multipolar interactions with carbonyl groups in the protein backbone, further stabilizing the bound complex. These structural insights, gained from crystallography, are essential for iterative cycles of structure-based drug design.[15][17]

Conclusion

The incorporation of difluoropiperidine moieties is a powerful, validated strategy in modern kinase inhibitor design. It provides a multifaceted approach to overcoming common liabilities associated with parent piperidine scaffolds, including metabolic instability and high basicity. By strategically choosing between 3,3- and 4,4-difluorination, medicinal chemists can fine-tune pKa, block metabolic soft spots, and enforce bioactive conformations to improve potency, selectivity, and pharmacokinetic properties. The synthetic protocols and analytical workflows provided herein offer a practical guide for researchers to apply this valuable tool in their own drug discovery programs, ultimately accelerating the development of safer and more effective kinase inhibitors.

References
  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. [Link]

  • Surmont, R., Verniest, G., Thuring, J. W., ten Holte, P., Deroose, F., & De Kimpe, N. (2010). Synthesis of 5-amino- and 5-hydroxy-3,3-difluoropiperidines. Organic & Biomolecular Chemistry. [Link]

  • Surmont, R., Verniest, G., Thuring, J. W., ten Holte, P., Deroose, F., & De Kimpe, N. (2010). Synthesis of 5-amino- and 5-hydroxy-3,3-difluoropiperidines. Royal Society of Chemistry. [Link]

  • Surmont, R., Verniest, G., Thuring, J. W., Macdonald, G., Deroose, F., & De Kimpe, N. (2010). Synthesis of 4-substituted 3,3-difluoropiperidines. The Journal of Organic Chemistry. [Link]

  • Surmont, R., et al. (2010). Synthesis of 5-amino- and 5-hydroxy-3,3-difluoropiperidines. ResearchGate. [Link]

  • MacLeod, A. M., et al. (1999). Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles. Journal of Medicinal Chemistry. [Link]

  • MacLeod, A. M., et al. (1999). Fluorination of 3-(3-(Piperidin-1-yl)propyl)indoles and 3-(3-(Piperazin-1-yl)propyl)indoles Gives Selective Human 5-HT1D Receptor Ligands with Improved Pharmacokinetic Profiles. Journal of Medicinal Chemistry. [Link]

  • Norman, M. H. (2013). Through the Looking Glass: Adventures in Kinase Inhibitor Design and Optimization. Journal of Medicinal Chemistry. [Link]

  • Kouvari, E., et al. (2024). Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. ACS Omega. [Link]

  • Mykhailiuk, P. K. (2015). Enantioselective Synthesis and Physicochemical Properties of Libraries of 3-Amino- and 3-Amidofluoropiperidines. Angewandte Chemie International Edition. [Link]

  • Hunter, L. (2019). The conformational preferences of 3,5-difluoropiperidine derivatives. ResearchGate. [Link]

  • Le Roch, M., et al. (2024). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry. [Link]

  • Isom, A., et al. (2023). Dewar Pyridines: Conformationally Programmable Piperidine Isosteres. ChemRxiv. [Link]

  • Cambridge MedChem Consulting. (2024). Ring Bioisosteres. Cambridge MedChem Consulting. [Link]

  • Unknown. (n.d.). Aryl Fluorides for Kinase Inhibition: Covalent Drug Discovery. Google Scholar.
  • Hopkins, C. R., et al. (2025). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Anta. ChemMedChem. [Link]

  • Lindsley, C. W., et al. (2016). Discovery, characterization and biological evaluation of a novel (R)-4,4-difluoropiperidine scaffold as dopamine receptor 4 (D4R) antagonists. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Hopkins, C. R., et al. (2025). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. PMC. [Link]

  • Hopkins, C. R., et al. (2025). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. PubMed. [Link]

  • Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PMC. [Link]

  • Hunter, L., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. PMC. [Link]

  • Hunter, L. (2019). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. ResearchGate. [Link]

  • Al-Awwad, R. A., et al. (2025). Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). MDPI. [Link]

  • Wang, C., et al. (2022). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. PMC. [Link]

  • Hopkins, C. R., et al. (2025). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ResearchGate. [Link]

  • Hunter, L., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Chemistry – A European Journal. [Link]

  • Ghosh, D., et al. (2024). Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. PMC. [Link]

  • Galley, G., et al. (2013). 4,4-difluoro-piperidine-compounds.
  • Schrödinger. (2023). Into the Clinic: Developing potent and selective kinase inhibitors using at-scale FEP and protein FEP: a Wee1 case study. Schrödinger. [Link]

  • Roskoski, R. Jr. (2020). Protein X-ray Crystallography and Drug Discovery. MDPI. [Link]

  • Drug Hunter. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Drug Hunter. [Link]

  • Hyvönen, M., et al. (2021). Allosteric inhibition of protein kinase CK2α. RSC Medicinal Chemistry. [Link]

  • Hsin, K.-Y., et al. (2016). Identifying Novel Drug Targets by iDTPnd: A Case Study of Kinase Inhibitors. PMC. [Link]

  • Wang, H., et al. (2024). Design, synthesis and cellular characterization of a new class of IPMK kinase inhibitors. bioRxiv. [Link]

  • Kornev, A. P., & Taylor, S. S. (2013). Crystallography for protein kinase drug design: PKA and SRC case studies. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics. [Link]

  • Hardcastle, I. R., et al. (2004). X-ray crystallographic studies of CDK2, a basis for cyclin-dependent kinase inhibitor design in anti-cancer drug research. Current Medicinal Chemistry. Anti-Cancer Agents. [Link]

  • Roskoski, R. Jr. (2021). Trends in kinase drug discovery: targets, indications and inhibitor design. Nature Reviews Drug Discovery. [Link]

  • Leban, J., et al. (2023). Discovery of the First Highly Selective 1,4-dihydropyrido[3,4‑b]pyrazin-3(2H)-one MKK4 Inhibitor. PMC. [Link]

  • Drug Target Review. (2015). New technique improves the selectivity of kinase inhibitors. Drug Target Review. [Link]

  • Elkins, J. M., et al. (2016). Kinase Inhibitor Profiling Reveals Unexpected Opportunities to Inhibit Disease-Associated Mutant Kinases. Cell Chemical Biology. [Link]

  • Alshennawi, A. E., et al. (2023). Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. Migration Letters. [Link]

  • Ilyas, S., et al. (2018). A Targeted Library Screen Reveals a New Inhibitor Scaffold for Protein Kinase D4-Azaindoles as a Novel PKD Inhibitor Scaffold. Bioorganic & Medicinal Chemistry. [Link]

  • Chodera, J. (2016). Kinase inhibitor selectivity and design. Chodera lab // MSKCC. [Link]

  • Parenti, M. D., et al. (2025). Design and synthesis of pyridopyrimidines targeting NEK6 kinase. European Journal of Medicinal Chemistry. [Link]

Sources

Application Notes and Protocols: Boc-Protection of Methyl 2-(4,4-difluoropiperidin-3-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The tert-butoxycarbonyl (Boc) protecting group is a fundamental tool in modern organic synthesis, particularly in the fields of medicinal chemistry and drug development.[1][2] Its widespread application is due to the simplicity of its introduction, its stability across a variety of reaction conditions, and the mild acidic conditions required for its removal.[2][3] This document provides a detailed guide for the N-Boc protection of Methyl 2-(4,4-difluoropiperidin-3-yl)acetate, a valuable building block in the synthesis of complex pharmaceutical agents. We will delve into the mechanistic underpinnings of the reaction, provide a validated, step-by-step protocol, and discuss the critical parameters that ensure a high-yielding and clean transformation.

Introduction: The Strategic Importance of Amine Protection

In multi-step organic synthesis, the selective protection and deprotection of functional groups is paramount. The amine functional group, being both nucleophilic and basic, often requires masking to prevent unwanted side reactions during transformations elsewhere in the molecule.[1] The Boc group, introduced via di-tert-butyl dicarbonate ((Boc)₂O), forms a stable carbamate that effectively tempers the reactivity of the amine.[1][4] The difluoropiperidine moiety is of significant interest in medicinal chemistry, as the introduction of fluorine atoms can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. Therefore, a robust protocol for the protection of intermediates like Methyl 2-(4,4-difluoropiperidin-3-yl)acetate is of high value to researchers in the field.

Mechanistic Insights: The "Why" Behind the Protocol

The Boc protection of a secondary amine, such as the one present in Methyl 2-(4,4-difluoropiperidin-3-yl)acetate, proceeds through a nucleophilic acyl substitution mechanism. The reaction can be performed with or without a base, though the inclusion of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is common to accelerate the reaction.[2][5]

The reaction is initiated by the nucleophilic attack of the amine's lone pair of electrons on one of the electrophilic carbonyl carbons of the di-tert-butyl dicarbonate.[1][3] This forms a transient tetrahedral intermediate.[3] The intermediate then collapses, eliminating a tert-butyl carbonate leaving group.[1] This leaving group is unstable and decomposes into the neutral and volatile byproducts, carbon dioxide and tert-butanol.[6] The base serves to deprotonate the newly formed carbamate, which carries a positive charge on the nitrogen atom, thereby driving the reaction to completion.[5]

In some instances, a catalytic amount of 4-(dimethylamino)pyridine (DMAP) can be employed to further accelerate the reaction, especially for less reactive amines.[7][8] DMAP functions as a hypernucleophilic acylation catalyst. It first reacts with (Boc)₂O to form a highly reactive N-Boc-pyridinium species.[7] The amine then attacks this activated intermediate, which is more electrophilic than (Boc)₂O itself, leading to a faster reaction rate.[7] However, for a relatively standard secondary amine like the one in our substrate, a simple base like triethylamine is generally sufficient.

Caption: General mechanism for the base-catalyzed Boc protection of a secondary amine.

Experimental Protocol: A Step-by-Step Guide

This protocol has been optimized for the Boc-protection of Methyl 2-(4,4-difluoropiperidin-3-yl)acetate on a laboratory scale.

Materials:

  • Methyl 2-(4,4-difluoropiperidin-3-yl)acetate (1.0 eq)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.2 eq)

  • Triethylamine (TEA) (1.2 - 1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: In a clean, dry round-bottom flask, dissolve Methyl 2-(4,4-difluoropiperidin-3-yl)acetate (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.

  • Base Addition: To the stirred solution, add triethylamine (1.2 - 1.5 eq) and stir for 5 minutes at room temperature.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is a precautionary measure to control any potential exotherm, although the reaction is typically not highly exothermic.

  • Reagent Addition: While maintaining the temperature at 0 °C, add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.2 eq) portion-wise over a period of 5-10 minutes.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[1]

  • Work-up:

    • Once the reaction is complete, dilute the mixture with additional DCM.

    • Transfer the organic solution to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and then with brine.[9] The bicarbonate wash serves to neutralize any remaining acidic species and remove the triethylammonium salt.

  • Drying and Concentration:

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification (if necessary): The crude product is often of high purity. However, if required, it can be further purified by flash column chromatography on silica gel.

Data and Expected Results

ReagentMolar Eq.Purpose
Methyl 2-(4,4-difluoropiperidin-3-yl)acetate1.0Substrate
Di-tert-butyl dicarbonate ((Boc)₂O)1.1 - 1.2Boc-protecting agent
Triethylamine (TEA)1.2 - 1.5Base to neutralize the in-situ formed acid and accelerate the reaction.

Expected Yield: >95% (for the crude product)

Characterization: The structure of the product, N-Boc-methyl 2-(4,4-difluoropiperidin-3-yl)acetate, can be confirmed by standard spectroscopic methods:

  • ¹H NMR: Expect to see a characteristic singlet for the nine protons of the tert-butyl group around 1.4-1.5 ppm.[10] Other signals corresponding to the piperidine ring and the acetate moiety will also be present.

  • ¹³C NMR: The presence of the Boc group will be indicated by signals for the quaternary carbon of the tert-butyl group at approximately 80 ppm and the carbamate carbonyl carbon around 155 ppm.[10]

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the mass of the protected product should be observed.

Sources

3. Troubleshooting & Optimization

Technical Support Center: Purification of Polar Fluorinated Secondary Amines

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and process chemists handling Polar Fluorinated Secondary Amines . These compounds present a unique "Physicochemical Paradox": the fluorine atoms lower the basicity (pKa depression) while increasing lipophilicity locally, yet the polar functional groups create water solubility issues.

Status: Operational | Version: 2.6 | Topic: Fluorinated Amine Handling Target Audience: Medicinal Chemists, Process Development Scientists

The Physicochemical Paradox: Understanding Your Compound

Before attempting purification, you must recognize how fluorine changes the rules of engagement compared to non-fluorinated amines.

FeatureRegular Secondary Amine (e.g., Diethylamine)Fluorinated Secondary Amine (e.g., Trifluoroethylamine derivatives)Impact on Purification
pKa (Conjugate Acid) ~10.5 – 11.03.5 – 6.0 (Electron-withdrawing effect)CRITICAL: At neutral pH (7), regular amines are ionic (salts). Fluorinated amines are free bases (neutral).
Volatility ModerateHigh (unless MW > 200)Risk of product loss on Rotavap.
H-Bonding Strong Donor/AcceptorModified Donor (N-H is more acidic)Streaking on silica is "sharper" but still problematic.
Solubility Water soluble as saltOften water soluble as both salt and free base"Oiling out" is common; extraction is difficult.

Troubleshooting Modules

Module A: Workup & Extraction (The "pKa Trap")

Issue: "I washed my reaction with water/brine, and my product disappeared." Diagnosis: You likely fell into the pKa Trap . Because the pKa is low (~5.0), your amine is a neutral free base at pH 7 (water/brine), causing it to partition into the organic layer? No. Correction: If your molecule is polar and small, the free base might be water-soluble. If you acidified to pH 1 (standard amine wash), it definitely went into the water. The Real Trap: You cannot "back-extract" these amines using standard pH 10–12 basification if the molecule is unstable to base. However, because the pKa is low, you don't need strong base.

Protocol: The "Mild Swing" Extraction

  • Acidify: Extract crude organic with 0.5 M HCl (Target pH 2). The fluorinated amine forms a salt and enters the aqueous layer.

  • Wash: Wash the aqueous layer with DCM (removes non-basic impurities).

  • The "Soft" Basification:

    • Do NOT use NaOH.

    • Neutralize the aqueous layer to pH 7.5 – 8.0 using saturated NaHCO₃.

    • Why? Since pKa ~ 5.5, pH 8 is sufficient to fully deprotonate the amine (LogD shoots up).

  • Extraction: Extract with CHCl₃/iPrOH (3:1) .

    • Why? Fluorinated amines often resist simple DCM extraction due to polarity. The alcohol modifier breaks water solvation shells.

Module B: Chromatography (Silica vs. C18)

Issue: "The compound streaks from the baseline to the solvent front on silica."

Option 1: Deactivated Silica (Normal Phase) Standard 1% TEA/MeOH/DCM often fails because TEA (pKa 10) is too strong and drags the fluorinated amine (pKa 5).

  • Solution: Use Ammonium Hydroxide (NH₄OH) in the mobile phase.

  • Recipe: DCM : MeOH : NH₄OH (90 : 9 : 1).

  • Mechanism: Ammonia suppresses silanol ionization without "out-competing" your amine for the silica surface as aggressively as TEA, allowing for better partitioning.

Option 2: "Acidic" Reverse Phase (The Secret Weapon) Contrary to regular amines (which require high pH to run on C18), fluorinated amines run beautifully at low pH .

  • Mobile Phase: Water (0.1% TFA) / Acetonitrile (0.1% TFA).

  • Why? At pH 2 (TFA), the amine is protonated (Cationic). While regular amines tail badly here, the fluorine atoms provide a "fluorous retention" effect on the C18 chain, often resulting in sharp peaks despite the charge.

  • Warning: If you need the free base, you must desalt (see Module C).

Module C: Isolation & Salt Formation

Issue: "I concentrated the fractions and got nothing (Volatile)" or "I got a brown oil that won't crystallize."

Protocol: The "Non-Hygroscopic" Salt Screen Avoid HCl salts; they are often hygroscopic oils for these compounds.

  • Dissolve crude free base in Et₂O or MTBE.

  • Add Acid:

    • Candidate A:Oxalic Acid (1.0 eq in EtOH). Forms robust crystalline lattices.

    • Candidate B:p-Toluenesulfonic Acid (TsOH) . The large lipophilic counter-ion helps crystallize polar fluorinated amines.

    • Candidate C:HBF₄ (Tetrafluoroboric acid) . Often yields stable solids for fluorinated cations.

Visual Troubleshooting Workflows

Diagram 1: The "pKa Trap" Extraction Logic

This decision tree helps you avoid losing product during the workup phase.

ExtractionLogic cluster_warn CRITICAL WARNING Start Crude Reaction Mixture CheckPKa Check Calculated pKa (Is pKa < 6.0?) Start->CheckPKa StandardWorkup Standard Workup (1M HCl -> pH 12 Base) CheckPKa->StandardWorkup No (pKa > 8) FluorinatedWorkup Fluorinated Protocol (Mild pH Swing) CheckPKa->FluorinatedWorkup Yes (pKa < 6) Step1 Acidify to pH 2.0 (Extract into Water) FluorinatedWorkup->Step1 Step2 Wash Aqueous with DCM (Remove non-basics) Step1->Step2 Step3 Basify to pH 8.0 ONLY (Use NaHCO3) Step2->Step3 Step4 Extract with CHCl3:iPrOH (3:1) Step3->Step4 Warning Do NOT go to pH 12! High pH may decompose alpha-fluoro amines. Step3->Warning Result Recovered Free Base Step4->Result

Caption: Workflow for extracting low-pKa fluorinated amines, highlighting the critical "Mild pH Swing" to avoid decomposition and ensure recovery.

Diagram 2: Purification Method Selector

Choose the right chromatography method based on volatility and polarity.

PurificationSelector Input Crude Amine VolatilityCheck Is BP < 100°C? Input->VolatilityCheck VolatilePath Distillation (Atmospheric or Mild Vac) VolatilityCheck->VolatilePath Yes NonVolatilePath Chromatography VolatilityCheck->NonVolatilePath No PolarityCheck LogP < 0? (Highly Polar) NonVolatilePath->PolarityCheck MethodA Reverse Phase (C18) Buffer: 0.1% TFA (Isolate as TFA salt) PolarityCheck->MethodA Yes (Water Soluble) MethodB Normal Phase (Silica) Eluent: DCM/MeOH/NH4OH (Isolate as Free Base) PolarityCheck->MethodB No (Lipophilic)

Caption: Decision tree for selecting purification method. Note that volatile fluorinated amines should be distilled, not evaporated.

Frequently Asked Questions (FAQ)

Q1: I used C18 HPLC with a basic buffer (pH 10) like I do for regular amines, but retention was terrible. Why? A: At pH 10, your fluorinated amine (pKa ~5.5) is 100% neutral. While this usually increases retention on C18, for polar fluorinated amines, the neutral form might be too hydrophilic to stick to the C18 chain without the help of ion-pairing or specific fluorous interactions. Fix: Switch to an acidic buffer (0.1% Formic Acid) . The protonated form often interacts better with the stationary phase via "cation-pi" or polar interactions, or simply allows you to use ion-pairing reagents (like heptanesulfonate) if needed. Alternatively, use a Pentafluorophenyl (PFP) column, which has specific selectivity for fluorinated compounds.

Q2: My compound vanishes on the Rotavap even though the predicted BP is 80°C. A: Fluorinated amines form low-boiling azeotropes with common solvents (DCM, THF). Fix:

  • Do not evaporate to dryness.

  • Form the HCl or Tosylate salt in solution before evaporation. Add 1.1 eq of 1M HCl in ether, then evaporate. The salt will be non-volatile.

Q3: Can I use "Fluorous Solid Phase Extraction" (F-SPE)? A: Only if your molecule has a "fluorous pony tail" (e.g., C6F13 or C8F17 chain). If you just have a trifluoroethyl group, F-SPE will not provide enough retention to separate it from non-fluorinated impurities.

Q4: The amine is an oil. How do I get a solid for X-ray/Storage? A: Fluorinated amines are notorious for being "greasy" oils. Fix: Try Fumaric acid or 1,5-Naphthalenedisulfonic acid . These large, rigid counter-ions often force the lattice to order itself, overcoming the "slip" caused by the fluorine atoms.

References

  • pKa Values of Fluorinated Amines

    • Source: PubChem.[1][2] "Ethanamine, 2,2,2-trifluoro- (Compound)."[1][2][3][4] Accessed 2024.

    • URL:[Link]

    • Relevance: Confirms pKa ~5.5-5.7 range, validating the "Mild Swing" extraction protocol.
  • Chromatographic Separation of Fluorinated Analytes

    • Source: Xia, G., et al. "Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography."[5] Journal of Fluorine Chemistry, 2014.

    • URL:[Link]

    • Relevance: Establishes the efficacy of fluorinated stationary phases and specific mobile phase pairings for fluorinated amine separ
  • Acid-Base Extraction Fundamentals

    • Source: University of Massachusetts Amherst. "Acid-Base Extraction."
    • URL:[Link]

    • Relevance: Provides the foundational logic for the modified extraction protocols (Standard vs. Mild Swing).
  • Ion-Interaction Chromatography

    • Source:Analytical Chemistry. "Fluoroalkylamines: Novel, Highly Volatile, Fast-Equilibrating, and Electrospray Ionization–Mass Spectrometry Signal-Enhancing Cationic Ion-Interaction Reagents." 2020.[6]

    • URL:[Link]

    • Relevance: Discusses the behavior of fluoroalkylamines in reverse-phase systems, supporting the C18 troubleshooting guide.

Sources

Minimizing side reactions during deprotection of 4,4-difluoropiperidines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Side Reactions During Deprotection of 4,4-Difluoropiperidines Role: Senior Application Scientist Audience: Researchers, Scientists, Drug Development Professionals

Technical Support Center: 4,4-Difluoropiperidine Deprotection Guide

Welcome to the technical support hub for fluorinated heterocycles. The 4,4-difluoropiperidine moiety is a privileged scaffold in medicinal chemistry, valued for its ability to modulate pKa (lowering basicity to ~8.5) and block metabolic hotspots. However, the electron-withdrawing nature of the gem-difluoro group introduces unique challenges during deprotection steps, particularly regarding reaction kinetics and product isolation.

This guide synthesizes mechanistic insights with field-proven protocols to ensure high-fidelity deprotection without defluorination or product loss.

Part 1: Troubleshooting Guide (Q&A)

Issue 1: Low Yield / "Missing" Product After Workup

User Question: I monitored the reaction by LCMS, and the Boc removal looked complete. However, after aqueous workup and concentration, my isolated yield is <40%. Where did the product go?

Diagnosis: The issue is likely volatility of the free base or water solubility , not chemical decomposition.

  • Volatility: Unlike simple piperidine (bp 106°C), 4,4-difluoropiperidine free base boils at ~114°C. While higher, it is still volatile enough to co-evaporate with solvents like dioxane or ethyl acetate on a high-vacuum rotavap, especially if the bath temperature is elevated.

  • Basicity & Partitioning: The pKa of 4,4-difluoropiperidine is ~8.5 (compared to ~11.0 for piperidine). During a standard basic workup (e.g., NaHCO₃ wash), a significant portion of the amine may remain unprotonated and partition into the aqueous layer or stay in the organic layer but be lost during concentration.

Corrective Action:

  • Isolate as the Salt: Do not perform a basic workup unless necessary. Isolate the product as the hydrochloride or trifluoroacetate salt directly by precipitation or evaporation.

  • Avoid High Vacuum: If you must isolate the free base, use a mild vacuum and keep the bath temperature <30°C.

  • Extraction pH: If aqueous extraction is mandatory, adjust the aqueous phase to pH >10 to ensure the amine is fully organic-soluble, but be aware of the volatility risk during subsequent drying.

Issue 2: Incomplete Deprotection (Stalled Reaction)

User Question: I am using standard 20% TFA/DCM, but the reaction still shows 10-15% starting material after 4 hours. Why is it slower than my non-fluorinated analogues?

Diagnosis: This is an electronic deactivation effect . The mechanism of Boc cleavage involves the protonation of the carbamate carbonyl oxygen. The two fluorine atoms at the C4 position exert a strong inductive electron-withdrawing effect ($ -I $), which propagates through the ring to the nitrogen. This reduces the electron density available to stabilize the protonated carbamate intermediate, thereby increasing the activation energy for cleavage.

Corrective Action:

  • Increase Acid Concentration: Switch to 4M HCl in Dioxane or 50% TFA/DCM . The higher proton activity drives the equilibrium toward the protonated intermediate.

  • Temperature Boost: Run the reaction at 35–40°C instead of room temperature. The gem-difluoro group is thermally stable under these acidic conditions.

  • Microwave Assistance: For stubborn substrates, microwave irradiation (60°C, 5-10 min) in HFIP (Hexafluoroisopropanol) can accelerate the reaction significantly.

Issue 3: Defluorination / Elimination Byproducts

User Question: I see a small impurity peak with a mass of [M-20] or [M-19]. Is the fluorine falling off?

Diagnosis: You are observing HF elimination , likely triggered by Lewis acids or strong bases , not the Brønsted acid used for deprotection.

  • Lewis Acid Sensitivity: Aluminum halides (e.g., AlCl₃) and some strong Lewis acids can activate the C-F bond, leading to defluorination or ring-opening.

  • Base-Promoted Elimination (E2): If you used a strong base during workup or a subsequent step, the protons adjacent to the CF₂ group (C3/C5 positions) are acidified by the fluorine. A strong base can trigger E2 elimination to form the enamine (4-fluoro-1,2,3,6-tetrahydropyridine).

Corrective Action:

  • Avoid Lewis Acids: Stick to Brønsted acids (HCl, TFA, H₂SO₄).

  • Mild Bases Only: If neutralizing, use weak bases like NaHCO₃ or K₂CO₃. Avoid strong bases like NaH, LDA, or t-BuOK in the presence of the free amine.

Part 2: Frequently Asked Questions (FAQs)

Q: Can I use catalytic hydrogenation (Pd/C, H₂) to remove the Boc group? A: No. Boc groups are stable to hydrogenation. However, if you have a Cbz group, be careful: standard Pd/C hydrogenation is generally safe for C-F bonds, but prolonged exposure or high pressure can lead to hydrodefluorination (C-F


 C-H).

Q: What is the best scavenger to use? A: If your molecule contains electron-rich aromatics (indole, phenol) or sulfides (Met, Cys), the tert-butyl cation generated during deprotection can cause alkylation side reactions.

  • Recommended: Triisopropylsilane (TIS) (2.5% v/v) and water (2.5% v/v) in TFA.

  • Mechanism: TIS acts as a hydride donor, quenching the t-butyl cation to isobutane (gas), which is inert.

Q: Is the 4,4-difluoropiperidine ring stable to strong acids like H₂SO₄? A: Yes. The C(sp3)-F bond is extremely strong (~110 kcal/mol). Unlike C-O or C-N bonds, it does not protonate easily. You can use H₂SO₄ or neat TFA without risking the integrity of the difluoro moiety, provided no Lewis acids are present.

Part 3: Experimental Protocols

Protocol A: Standard Deprotection (Isolation as HCl Salt)

Best for: Simple substrates, scale-up, and avoiding volatility issues.

  • Dissolution: Dissolve

    
     of N-Boc-4,4-difluoropiperidine derivative in 1,4-dioxane  (5 mL/g).
    
    • Note: Dichloromethane (DCM) can be used but dioxane precipitates the salt more effectively.

  • Acid Addition: Add 4M HCl in dioxane (

    
    ) dropwise at 
    
    
    
    .
  • Reaction: Remove ice bath and stir at Room Temperature for 2–4 hours.

    • Monitor: TLC (stain with Ninhydrin) or LCMS.

  • Workup:

    • If solids precipitate: Filter the white solid under nitrogen (hygroscopic!). Wash with Et₂O.

    • If no precipitate: Concentrate the mixture in vacuo at

      
      . Co-evaporate with Et₂O (
      
      
      
      ) to remove excess HCl.
  • Yield: Quantitative. Product is the hydrochloride salt.

Protocol B: Scavenger-Assisted Deprotection (TFA Method)

Best for: Peptides or complex molecules with acid-sensitive nucleophiles (Trp, Tyr, Met).

  • Cocktail Preparation: Prepare a solution of TFA/TIS/H₂O (95:2.5:2.5 v/v) .

  • Reaction: Add the cocktail (

    
    ) to the solid N-Boc substrate at 
    
    
    
    .
  • Stir: Allow to warm to RT and stir for 1–2 hours.

  • Workup:

    • Concentrate under reduced pressure (bath

      
      ).
      
    • Precipitate the product by adding cold Diethyl Ether or MTBE .

    • Centrifuge or filter to collect the trifluoroacetate salt.

Part 4: Visualization & Mechanisms

Diagram 1: Mechanistic Pathways & Side Reactions

This diagram illustrates the standard deprotection pathway versus the potential side reactions (cation scavenging vs. elimination).

DeprotectionPathways cluster_legend Legend Start N-Boc-4,4-Difluoropiperidine Protonation Protonated Carbamate (Rate Limiting Step) Start->Protonation H+ (TFA/HCl) Elimination Enamine (Defluorination) (Rare: Base/Lewis Acid) Start->Elimination Lewis Acid (AlCl3) or Strong Base Cleavage Carbamic Acid + t-Butyl Cation Protonation->Cleavage - t-Bu+ Product 4,4-Difluoropiperidine salt (Desired) Cleavage->Product - CO2 SideRxn1 Alkylated Scavenger (Isobutane/t-Bu-TIS) Cleavage->SideRxn1 + Scavenger (TIS) SideRxn2 Alkylated Substrate (Impurity +56Da) Cleavage->SideRxn2 No Scavenger + Nucleophile key Green: Safe Path Red: Side Reaction

Caption: Mechanistic flow of N-Boc deprotection showing the critical divergence between successful salt formation and cation-induced side reactions.

Diagram 2: Decision Tree for Condition Selection

Select the optimal protocol based on your substrate's complexity.

DecisionTree Start Select Deprotection Method Simple Is the substrate simple? (No Trp, Tyr, Met, Cys) Start->Simple Complex Is the substrate complex? (Contains Trp, Tyr, Met) Start->Complex HCl Use 4M HCl in Dioxane (Protocol A) Simple->HCl TFA Use TFA / TIS / H2O (Protocol B) Complex->TFA Note1 Isolate as HCl Salt (Avoid volatility) HCl->Note1 Stalled Reaction Stalled? HCl->Stalled Note2 Scavengers prevent t-butyl alkylation TFA->Note2 TFA->Stalled Action Increase Temp to 40°C or Microwave (HFIP) Stalled->Action Yes

Caption: Decision matrix for selecting reagents based on substrate functionality and reaction progress.

References

  • Amgen Inc. (2025). Sequential Heterolytic Carbon‐Halide and Carbon–Carbon Bond Activation in Unactivated Piperidines. (Discusses Lewis Acid sensitivity). Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (2023). Reagent Guide: Boc Deprotection. Retrieved from [Link]

  • Choy, J., et al. (2008).[1] Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. Retrieved from [Link]

Sources

Technical Guide: Separation of Diastereomers in Substituted Difluoropiperidines

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Scientists, Medicinal Chemists, and Purification Engineers From: Senior Application Scientist, Separation Sciences Core Subject: Method Development & Troubleshooting for Fluorinated N-Heterocycles

Introduction: The "Fluorine Factor" in Purification

Substituted 3,3-difluoropiperidines and 4,4-difluoropiperidines are privileged scaffolds in modern drug discovery.[1] The introduction of gem-difluoro groups alters the pKa, lipophilicity, and metabolic stability of the piperidine ring. However, it creates a unique purification challenge:

  • Reduced Basicity: The electron-withdrawing fluorine atoms lower the pKa of the piperidine nitrogen (typically from ~11 to ~7.4). While this reduces some silanol interactions, it places the molecule in a "pKa twilight zone" where ionization states fluctuate at neutral pH, leading to peak broadening.

  • Conformational Locking: The gauche effect associated with C-F bonds often locks the piperidine ring into specific chair or twist-boat conformations.[1] Separation of diastereomers here relies heavily on exploiting the subtle differences in the dipole moments and molecular shape of these conformers rather than just hydrophobicity.

This guide moves beyond generic protocols to address the specific physicochemical behavior of fluorinated heterocycles.

Module 1: Method Development Strategy

Do not default to a standard C18 gradient.[1] The separation of difluoropiperidine diastereomers requires "orthogonal selectivity"—mechanisms that interact with the fluorine atoms and the lone pair of the nitrogen.

Phase 1: Supercritical Fluid Chromatography (SFC) – The Gold Standard

SFC is superior for this application because the supercritical CO2 interacts uniquely with the dipole of the C-F bonds, often providing resolution where Reverse Phase (RP) HPLC fails.

  • Primary Screen (The "4-Column" Approach):

    • 2-Ethylpyridine (2-EP): The workhorse for basic amines.[1] The pyridine ring on the stationary phase shields silanols and interacts with the piperidine nitrogen.

    • Chiralpak IG (Amylose tris(3-chloro-5-methylphenylcarbamate)): Immobilized phase.[1] Excellent for separating diastereomers due to the "fit" of the rigid fluorinated ring into the polymer grooves.

    • Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)): High success rate for structural isomers.[1]

    • Celulose-2 (Cellulose tris(3-chloro-4-methylphenylcarbamate)): Often orthogonal to IG.[1]

  • Mobile Phase Modifiers:

    • Solvent: Methanol (start here) or Isopropanol (if resolution is partial).[1]

    • Additive (CRITICAL): You must use a basic additive.[1] Even though difluoropiperidines are less basic, they still tail on SFC.[1]

      • Standard: 0.2% Diethylamine (DEA) or Isopropylamine (IPA).[1]

      • Mass Spec Compatible: 20mM Ammonium Hydroxide (NH4OH) in MeOH.[1]

Phase 2: HPLC Alternatives (When SFC is unavailable)

If you must use HPLC, standard C18 is often insufficient because the hydrophobic difference between diastereomers is negligible.

  • The "Fluorine-Fluorine" Interaction: Use a Pentafluorophenyl (PFP) column.[1][2]

    • Mechanism:[3][4] The electron-deficient ring of the PFP stationary phase interacts with the electron-rich nitrogen and engages in dipole-dipole interactions with the fluorine substituents on your analyte.

  • Shape Selectivity: Use Porous Graphitic Carbon (Hypercarb) .[1][5]

    • Mechanism:[3][4] Separates based on the 3D planar contact area.[1] The axial vs. equatorial orientation of substituents on the piperidine ring creates significantly different contact footprints on graphite.

Module 2: Visualization of Workflows
Figure 1: Method Development Decision Matrix

MethodDev Start Start: Difluoropiperidine Mixture CheckSolubility Check Solubility in MeOH/CO2 Start->CheckSolubility SFC_Route SFC Screening (Preferred) CheckSolubility->SFC_Route Soluble HPLC_Route HPLC Screening (Alternative) CheckSolubility->HPLC_Route Insoluble/No SFC Col_2EP Column: 2-Ethylpyridine (Achiral, Basic) SFC_Route->Col_2EP Col_IG Column: Chiralpak IG (Immobilized Amylose) SFC_Route->Col_IG Additive Add 0.2% DEA or NH4OH (Suppress Silanols) Col_2EP->Additive Col_IG->Additive Col_PFP Column: PFP (Pentafluorophenyl) (F-F Interactions) HPLC_Route->Col_PFP Col_Hypercarb Column: Hypercarb (Shape Selectivity) HPLC_Route->Col_Hypercarb High_pH Buffer: 10mM NH4HCO3 (pH 10) (Neutralize Amine) Col_PFP->High_pH Col_Hypercarb->High_pH

Caption: Decision matrix for selecting the optimal chromatographic mode. SFC is prioritized for its orthogonality and speed, utilizing basic additives to manage piperidine interactions.

Module 3: Troubleshooting & FAQs
Q1: I see peak tailing even with 0.1% TFA in my HPLC method. Why?

Technical Insight: The pKa of 3,3-difluoropiperidine is ~7.4. At pH 2 (TFA), the nitrogen is fully protonated (


).[1] While this is standard for C18, on silica-based columns (even end-capped ones), the positively charged ammonium species interacts strongly with residual ionized silanols (

), causing tailing. The Fix: Switch to High pH Reverse Phase .[1]
  • Buffer: 10mM Ammonium Bicarbonate (pH 10).

  • Why: At pH 10, the piperidine is uncharged (neutral). Neutral species do not interact with silanols, resulting in sharp, symmetrical peaks. Ensure your column (e.g., XBridge, Gemini) is rated for pH > 10.

Q2: My diastereomers are co-eluting on C18. What is the "Fluorine Trick"?

Technical Insight: Diastereomers often have identical hydrophobicity (logP), rendering C18 ineffective. However, they have different dipole vectors depending on whether the fluorine is axial or equatorial relative to the substituent. The Fix: Use a PFP (Pentafluorophenyl) column in methanol.[1]

  • Mechanism: The PFP phase allows for

    
     interactions and, crucially, specific fluorine-fluorine interactions. The diastereomer with the more accessible fluorine atoms (equatorial) will often retain differently than the axial congener.
    
Q3: I see "ghost peaks" or broad humps during scale-up. Is my compound degrading?

Technical Insight: Difluoropiperidines are susceptible to HF elimination (dehydrofluorination) under harsh conditions, forming an enamine.[1] The Fix:

  • Avoid Heat: Do not heat the column oven above 40°C.

  • Avoid Strong Acid: Prolonged exposure to high concentrations of TFA or Formic Acid can catalyze elimination.[1]

  • Check Rotamers: If the peak is broad but the mass is correct, it might be rotameric exchange (common if an amide/carbamate is attached to the nitrogen). Run the NMR at elevated temperature (50°C) to see if peaks coalesce, confirming rotamers rather than impurities.

Module 4: Data Summary & Column Selection

Table 1: Column Selection Matrix for Fluorinated Piperidines

Column PhaseSelectivity DriverRecommended Mobile PhasePrimary Use Case
2-Ethylpyridine (SFC) Basicity / H-BondingCO2 / MeOH + 0.2% DEAFirst Choice. Excellent peak shape for basic amines.[1]
Chiralpak IG (SFC/HPLC) Steric / InclusionCO2 / MeOH + 0.2% DEABest for Diastereomers. Rigid polymer grooves separate subtle shape changes.[1]
PFP (HPLC) Dipole / F-F InteractionWater / MeOH (Gradient)Best Achiral HPLC. Exploits fluorine electronics.[1]
Hypercarb (HPLC) Shape / PlanarityWater / ACN + 0.1% TFAProblem Solver. Separates based on 3D conformation (axial vs equatorial).
C18 (High pH) Hydrophobicity10mM NH4HCO3 / ACNGeneral Cleanup. Only works if diastereomers have large logP differences.[1]
Module 5: Troubleshooting Logic Flow

Troubleshooting Problem Problem Detected Tailing Peak Tailing Problem->Tailing Coelution Co-elution (No Sep) Problem->Coelution Broad Broad/Split Peaks Problem->Broad Check_pH Check pH vs pKa Tailing->Check_pH Fix_Tailing Action: Use High pH (pH 10) or Add DEA (SFC) Check_pH->Fix_Tailing Check_Col Is Column C18? Coelution->Check_Col Fix_Coelution Action: Switch to PFP or Chiral Phase (IG) Check_Col->Fix_Coelution Check_Mass Mass Correct? Broad->Check_Mass Rotamers Yes: Rotamers? Run High Temp NMR Check_Mass->Rotamers Mass OK Degradation No: HF Elimination? Check Stability Check_Mass->Degradation Mass -20 (HF)

Caption: Diagnostic loop for identifying root causes of separation failure. Distinct paths for peak shape issues (tailing) vs. selectivity issues (co-elution).

References
  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC: Ionized Silanol Interactions. [Link]

  • Daicel Chiral Technologies. SFC Column Selection Guide: 2-Ethylpyridine and Immobilized Phases. [Link]

  • Phenomenex. Fluorinated HPLC Phases: Looking Beyond C18 for Reversed-Phase HPLC (PFP Selectivity). [Link]

  • National Institutes of Health (PubChem). 3,3-Difluoropiperidine Physical Properties (pKa). [Link][1]

  • Shimadzu. Efficient Optimization of Separation Conditions for Synthetic Peptides/Amines Using SFC. [Link][1]

Sources

4. Validation & Comparative

19F NMR Chemical Shifts of 4,4-Difluoropiperidine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the 19F NMR chemical shifts of 4,4-difluoropiperidine derivatives , designed for researchers in medicinal chemistry and structural biology.

Executive Summary

The 4,4-difluoropiperidine motif is a critical bioisostere in modern drug discovery, often used to modulate lipophilicity (LogD), block metabolic soft spots (CYP450 oxidation at the C4 position), and lower the basicity of the piperidine nitrogen.

For analytical characterization, 19F NMR is the gold standard due to its 100% natural abundance and high sensitivity. Unlike 1H NMR, which suffers from signal overlap in the aliphatic region (1.5–4.0 ppm), 19F NMR provides a clean, distinct spectral window.

Key Diagnostic Value:

  • Typical Shift Range: -94 to -100 ppm (relative to CFCl₃).

  • Multiplicity: At room temperature, typically a quintet (due to averaging of axial/equatorial conformers and coupling with four vicinal protons).

  • Coupling Constant (

    
    ):  ~240 Hz.
    

Chemical Shift Comparison Data

The following table consolidates experimental chemical shift data for 4,4-difluoropiperidine against its common structural alternatives.

Table 1: Comparative 19F NMR Shifts (Referenced to CFCl₃ = 0 ppm)

Compound ClassStructure Description19F Chemical Shift (δ ppm)Multiplicity (RT)Key Diagnostic Feature
4,4-Difluoropiperidine (HCl) Saturated ring, free amine salt-96.7 to -98.1 Broad / QuintetDiagnostic for unsubstituted C4-difluoro motif.
N-Boc-4,4-difluoropiperidine Carbamate protected-96.0 to -97.5 Quintet (

Hz)
Slight downfield shift due to N-acylation.
1-Benzyl-4,4-difluoropiperidine N-Alkyl substituted-98.1 QuintetTypical range for N-alkyl derivatives.
3,3-Difluoropiperidine Regioisomer (F at C3)-114.0 to -118.0 Complex MultipletUpfield shifted relative to 4,4-isomer; often shows AB pattern due to chirality/rigidity.
4-Fluoropiperidine Monofluoro analog-180.0 to -185.0 Multiplet (tt)Distinctly upfield; large

(~50 Hz).
4-(Difluoromethylene)piperidine Exocyclic alkene (=CF₂)-95.3 to -98.6 Triplet / ddSimilar shift to saturated 4,4-DFP but distinct coupling (sp² carbon).

Note on Solvent Effects: Shifts in CDCl₃ are typically 1–2 ppm downfield compared to DMSO-d₆ . All values above are primarily for CDCl₃.

Conformational Dynamics & Spectral Appearance

A critical aspect of analyzing 4,4-difluoropiperidine is understanding its ring dynamics. The fluorine signals are heavily dependent on the rate of ring inversion (chair-chair interconversion).

The Dynamic Equilibrium (Room Temperature vs. Low Temperature)

At room temperature (298 K), the piperidine ring undergoes rapid inversion. The NMR timescale averages the environments of the axial (


) and equatorial (

) fluorines.
  • At 298 K (Fast Exchange):

    • Signal: Single resonance (averaged).

    • Splitting: Apparent quintet (splitting by 4 chemically equivalent vicinal protons).

  • At < 220 K (Slow Exchange):

    • Signal: The ring "freezes" into a specific chair conformation.

    • Splitting: The signal splits into an AB system (two doublets) corresponding to distinct

      
       and 
      
      
      
      environments.
    • Coupling: A large geminal coupling constant (

      
       Hz) becomes visible.
      
Visualization of Conformational Flux

The following diagram illustrates the ring inversion process that leads to the averaged signal observed in standard experiments.

RingInversion Chair1 Conformer A (F-axial / F-equatorial) TS Twist-Boat Transition State Chair1->TS Ring Flip Signal Observed NMR Signal (Average @ 298K) Chair1->Signal Averaging Chair2 Conformer B (F-equatorial / F-axial) TS->Chair2 Ring Flip Chair2->Signal Averaging

Caption: Logical flow of ring inversion averaging axial and equatorial fluorine environments into a single NMR signal at room temperature.

Experimental Protocols

To ensure reproducible data, the following standardized protocol is recommended for characterizing 4,4-difluoropiperidine derivatives.

A. Sample Preparation[1][2][3][4]
  • Concentration: Dissolve 5–10 mg of the derivative in 0.6 mL of deuterated solvent (CDCl₃ is preferred for resolution; DMSO-d₆ for polar salts).

  • Internal Standard (Optional but Recommended): Add 10 µL of

    
    -trifluorotoluene  (
    
    
    
    ppm) or hexafluorobenzene (
    
    
    ppm).
    • Note: Avoid TFA (

      
       ppm) if the amine is acid-sensitive, as it may protonate the nitrogen and shift the signal.
      
B. Acquisition Parameters (Typical 400 MHz Instrument)
  • Pulse Sequence: zg (standard 1D) or zgig (inverse gated decoupling) for quantitative integration.

  • Spectral Width: -50 ppm to -200 ppm (covers all relevant piperidine signals).

  • Relaxation Delay (D1): Set to

    
     5 seconds  if integration is required (Fluorine T1 relaxation times can be long).
    
  • Decoupling: Run both Proton-Coupled and Proton-Decoupled (

    
    -decoupled)  spectra.
    
    • Coupled: Confirms the quintet pattern (verifies vicinal protons).

    • Decoupled: Collapses the signal to a singlet (verifies chemical purity).

References

  • General 19F Shift Trends: Dolbier, W. R. Guide to Fluorine NMR for Organic Chemists; Wiley: New York, 2009.
  • 4,4-Difluoropiperidine Synthesis & Data: Organic Process Research & Development2022 , 26, 635.

  • Conformational Analysis of Fluorinated Piperidines: Chemistry – A European Journal2020 , 26, 6141.

  • 3,3-Difluoro vs 4,4-Difluoro pKa Studies: Journal of Medicinal Chemistry2011 , 54, 7934.

  • 1-Benzyl-4,4-difluoropiperidine Data: Thieme Connect - Synthesis of Fluorinated Building Blocks.

Technical Guide: LC-MS/MS Characterization of Methyl 2-(4,4-difluoropiperidin-3-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an in-depth technical analysis of the LC-MS/MS fragmentation behavior of Methyl 2-(4,4-difluoropiperidin-3-yl)acetate (MW: 193.19 Da). Unlike standard piperidine building blocks, the gem-difluoro substitution at the C4 position introduces unique electronic effects that alter ionization efficiency, retention behavior, and fragmentation pathways.

This document compares two distinct analytical approaches: a Generic Screening Method (typical for high-throughput libraries) versus an Optimized Targeted Method (essential for impurity profiling and pharmacokinetic studies). We demonstrate that while generic methods preserve the molecular ion, they fail to provide the structural fingerprints necessary to distinguish this fluorinated intermediate from potential defluorinated impurities.

Theoretical Framework: The Physics of Fragmentation

To develop a robust method, one must understand the specific mechanics driving the dissociation of this molecule inside the collision cell.

Ionization and Precursor Selection

In Electrospray Ionization (ESI) positive mode, the piperidine nitrogen is the most basic site (


), serving as the primary protonation point.
  • Target Precursor:

    
    
    
  • Isotopic Pattern: The presence of two fluorine atoms does not significantly alter the isotopic envelope (unlike Cl or Br), but the mass defect is distinctively negative relative to hydrogen.

Mechanistic Fragmentation Pathways

The fragmentation of Methyl 2-(4,4-difluoropiperidin-3-yl)acetate is governed by three competing mechanisms:

  • Ester Side-Chain Cleavage (Charge Retention): The methyl acetate side chain undergoes inductive cleavage. The loss of the methoxy radical (

    
    , -31 Da) or neutral methanol (
    
    
    
    , -32 Da) is often the first transition observed at low collision energies.
  • Fluorine Elimination (HF Loss): While the C-F bond is strong, the proximity of the acidic proton at C3 (alpha to the carbonyl) and the basic nitrogen facilitates the elimination of Hydrogen Fluoride (HF, -20 Da). This is a critical diagnostic transition for confirming the integrity of the difluoro motif.

  • Ring Opening (

    
    -Cleavage): 
    At higher energies, the piperidine ring undergoes 
    
    
    
    -cleavage adjacent to the nitrogen, leading to characteristic iminium ions.

Comparative Analysis: Generic vs. Optimized Methodologies

The following table contrasts the performance of a standard "catch-all" screening method against an optimized protocol designed specifically for fluorinated piperidines.

Table 1: Comparative Performance Metrics

FeatureMethod A: Generic Screening (Alternative)Method B: Optimized Targeted (Recommended)
Ionization Source ESI Positive (Standard)ESI Positive (High Temp/Flow)
Mobile Phase pH Acidic (0.1% Formic Acid)Acidic (0.1% FA) + 5mM Ammonium Formate
Collision Energy (CE) Fixed (Low, e.g., 15 eV)Stepped/Ramped (15-45 eV)
Key Result Dominant

(194.1)
Rich MS2 Spectrum (194

174, 162, 134)
Impurity Detection Low (Isobaric interference risk)High (Separates mono-fluoro analogs)
Sensitivity ModerateHigh (Ammonium adduct suppression)
Causality "Soft" ionization minimizes fragmentation, useful only for MW confirmation."Hard" fragmentation forces HF elimination, proving the fluorination state.
Why Method B Outperforms

Method A often fails to distinguish the target from potential mono-fluoro impurities (


 176) if the resolution is low, as the isotope patterns overlap. Method B, by forcing the loss of HF (

174), provides a specific "fingerprint" that confirms the presence of the fluorine atoms. Furthermore, the addition of ammonium formate (Method B) stabilizes the signal by ensuring consistent protonation in the gas phase, reducing sodium adduct formation

.

Visualization of Fragmentation Pathways[1][2]

The following diagram illustrates the specific mass transitions derived from the precursor ion.

FragmentationPathway Precursor Precursor [M+H]+ m/z 194.10 (Protonated Piperidine) Frag_Ester Fragment A Loss of Methanol (-32 Da) m/z 162.07 (Inductive Cleavage) Precursor->Frag_Ester Low CE (15-20 eV) Frag_HF Fragment B Loss of HF (-20 Da) m/z 174.09 (E2-type Elimination) Precursor->Frag_HF Med CE (25-30 eV) Frag_Core Core Fragment Loss of Side Chain (-59 Da) m/z 135.09 (Ring Structure) Frag_Ester->Frag_Core High CE (>35 eV) Frag_HF->Frag_Core Secondary Decay

Figure 1: Predicted fragmentation pathway for Methyl 2-(4,4-difluoropiperidin-3-yl)acetate. The loss of HF is a critical diagnostic marker for the difluoro-substitution.

Experimental Protocol: Optimized Targeted Method

This protocol is designed to be self-validating. The observation of the specific transitions listed below confirms both the identity and the purity of the compound.

Sample Preparation
  • Stock Solution: Dissolve 1 mg of compound in 1 mL of Methanol (HPLC grade).

  • Working Standard: Dilute stock 1:1000 into Water/Methanol (90:10 v/v) containing 0.1% Formic Acid.

    • Note: Avoid using 100% organic solvent for injection to prevent peak fronting on early-eluting polar amines.

LC Parameters (Reverse Phase)
  • Column: C18 Charged Surface Hybrid (CSH) or equivalent (e.g., Waters XSelect CSH C18, 2.1 x 50mm, 2.5 µm).

    • Reasoning: CSH columns provide better peak shape for basic amines like piperidines compared to standard C18.

  • Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient:

    • 0.0 min: 5% B

    • 5.0 min: 95% B

    • 6.0 min: 95% B

    • 6.1 min: 5% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

MS Parameters (Triple Quadrupole / Q-TOF)
  • Source: ESI Positive.[2]

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temp: 450°C (Fluorinated compounds often require higher heat for efficient desolvation).

  • MRM Transitions (for Quantitation/ID):

TransitionCollision Energy (eV)Purpose
194.1

174.1
25Quantifier (Specific HF loss)
194.1

162.1
18Qualifier 1 (Methanol loss)
194.1

135.1
35Qualifier 2 (Core ring structure)

Method Development Decision Tree

Use this logic flow to troubleshoot or adapt the method for different matrices (e.g., plasma vs. synthesis reaction mixture).

MethodLogic Start Start Method Development CheckRT Is Retention Time < 1.0 min? Start->CheckRT AdjustPhase Action: Switch to HILIC or Reduce Initial %B to 0% CheckRT->AdjustPhase Yes (Too Polar) CheckSens Is Sensitivity Sufficient? CheckRT->CheckSens No (Good RT) AdjustPhase->CheckSens OptSource Action: Increase Desolvation Temp Check pH (ensure Acidic) CheckSens->OptSource No CheckFrag Are Fragments Specific? CheckSens->CheckFrag Yes OptSource->CheckFrag RampCE Action: Use Stepped CE (Target HF loss) CheckFrag->RampCE No (Only Parent Ion) Final Final Validated Method CheckFrag->Final Yes RampCE->Final

Figure 2: Decision logic for optimizing LC-MS parameters for fluorinated piperidines.

References

  • Holčapek, M., et al. (2010). Fragmentation behavior of small molecules in LC-MS/MS. Journal of Mass Spectrometry. [Link]

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer International Publishing. (Chapter on Fragmentation of Even-Electron Ions). [Link]

  • NIST Mass Spectrometry Data Center. (2023). Fragmentation of Piperidine Derivatives. NIST Chemistry WebBook. [Link]

  • Waters Corporation. (2020). Method Development Guide for Charged Surface Hybrid (CSH) Columns. [Link]

  • Kéki, S., et al. (2021). ESI-MS characteristics of fluorinated organic compounds. International Journal of Mass Spectrometry. [Link]

Sources

Technical Guide: X-ray Crystallography & Structural Analysis of Gem-Difluoropiperidine Salts

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Gem-difluoropiperidines have emerged as high-value bioisosteres in medicinal chemistry, offering a strategic modification to modulate basicity (


), lipophilicity (

), and metabolic stability without significantly altering steric bulk. However, the introduction of geminal fluorine atoms introduces unique stereoelectronic effects—specifically the fluorine gauche effect and dipole minimization —that dramatically alter the ring conformation compared to the parent piperidine.

This guide provides a comparative analysis of crystallographic data for 3,3- and 4,4-difluoropiperidine salts. It details the structural causality behind their physical properties and offers a validated protocol for obtaining high-quality single crystals for X-ray diffraction (XRD).

Part 1: Structural Impact of Gem-Difluorination

To interpret crystallographic data correctly, one must understand the forces dictating the ring's shape. Unlike the rigid chair conformation of cyclohexane or piperidine, gem-difluorinated analogs exhibit conformational plasticity driven by stereoelectronics.

The "Fluorine Effect" on Conformation[1][2][3][4][5][6]
  • Parent Piperidine: Adopts a classic chair conformation to minimize 1,3-diaxial interactions.

  • 4,4-Difluoropiperidine: Retains the chair conformation but exhibits a distorted geometry to minimize the dipole moment created by the two C-F bonds.

  • 3,3-Difluoropiperidine: The critical differentiator. Due to the gauche effect , the C-F bond prefers to be gauche (syn-clinal) to the vicinal C-N bond rather than anti-periplanar. This often twists the ring, impacting how the molecule binds in protein pockets.

Mechanistic Workflow: From Synthesis to Structure

The following diagram outlines the critical path for structural validation, highlighting the decision points that determine data quality.

G Start Crude Amine (Free Base) Salt_Sel Salt Selection (pKa Matching) Start->Salt_Sel Neutralize Cryst Crystallization (Vapor Diffusion) Salt_Sel->Cryst Solubilize XRD X-Ray Diffraction (100 K) Cryst->XRD Harvest XRD->Cryst Poor Diffraction Analysis Conformational Analysis XRD->Analysis Refine Analysis->Salt_Sel Disorder

Figure 1: Structural elucidation workflow. Feedback loops (dashed red) indicate critical failure points requiring protocol adjustment.

Part 2: Comparative Performance Data

The following table synthesizes representative crystallographic and physicochemical data. This comparison highlights why gem-difluorination is not merely a "hydrogen swap" but a fundamental change in the molecule's electronic profile.

Table 1: Structural & Physicochemical Profile[3]
FeaturePiperidine (Parent) 4,4-Difluoropiperidine 3,3-Difluoropiperidine Significance
Salt Form (Typical) HClHCl / FumarateHCl / PicrateFluorinated amines often require bulky counter-ions (Picrate) to crystallize due to lower melting points.
Ring Conformation Perfect ChairDistorted ChairTwist-Boat / Distorted Chair3,3-isomer distortion is driven by the gauche effect (

).
Basicity (

)
~11.2~8.5~7.4Critical: Fluorine's inductive effect lowers

, improving bioavailability and reducing hERG liability.
C-F Bond Length N/A1.36 - 1.38 Å1.37 - 1.39 ÅC-F bonds are shorter/stronger than C-H (~1.09 Å), creating a "teflon-like" metabolic shield.
F-C-F Bond Angle N/A~104° - 106°~105°Compresses the tetrahedral angle (Thorpe-Ingold effect), altering vector alignment.
Lipophilicity (

)
Baseline-0.5 to +0.5 vs Parent-0.2 to +0.3 vs ParentLowers lipophilicity relative to carbocyclic analogs, improving solubility.

Note on Data:


 values are approximate aqueous values. Crystallographic bond lengths are derived from average values in the Cambridge Structural Database (CSD) for similar piperidinium systems.

Part 3: Experimental Protocols

Obtaining X-ray quality crystals of fluorinated piperidine salts is challenging because they are often hygroscopic (HCl salts) or form oils. The following protocol uses Vapor Diffusion , which is superior to evaporation for these compounds as it controls the rate of supersaturation.

Protocol A: Vapor Diffusion for Hygroscopic Salts (HCl)

Objective: Grow single crystals of 3,3-difluoropiperidine HCl suitable for XRD.

Reagents:

  • Solvent A (Good Solvent): Methanol (MeOH) or Ethanol (EtOH) – Anhydrous.

  • Solvent B (Anti-Solvent): Diethyl Ether (

    
    ) or Hexane.
    
  • Vessel: 2-vial system (1 dram inner vial, 20mL outer scintillation vial).

Step-by-Step Procedure:

  • Salt Formation: Dissolve the free base amine (50 mg) in minimal dry

    
     (1 mL). Add 1.1 equivalents of 4M HCl in Dioxane dropwise. A white precipitate will form immediately.
    
  • Isolation: Centrifuge and decant the supernatant. Wash the solid twice with dry

    
     to remove excess acid. Dry under high vacuum for 1 hour. Crucial: Remove all water traces.
    
  • Setup: Dissolve the dried salt in the minimum amount of Solvent A (approx. 0.3 - 0.5 mL) in the small inner vial. The solution should be clear and near saturation.

  • Diffusion: Place the open inner vial inside the larger outer vial.

  • Charge: Carefully add Solvent B (approx. 3-4 mL) to the outer vial (surrounding the inner vial). Do not let the solvents mix directly.

  • Seal & Wait: Cap the outer vial tightly. Store at 4°C (fridge). As

    
     diffuses into the MeOH, solubility decreases slowly, promoting high-quality crystal growth over 2-5 days.
    
Protocol B: Counter-Ion Screening Strategy

If the HCl salt yields needles or oils (common with 3,3-difluoro analogs), switch to a "Heavy Atom" organic acid.

SaltSelection Start Target Molecule (Gem-Difluoropiperidine) Check_pKa Check Calculated pKa Start->Check_pKa Branch_High pKa > 9 (Parent/Monofluoro) Check_pKa->Branch_High High Basicity Branch_Med pKa 7 - 9 (Gem-Difluoro) Check_pKa->Branch_Med Reduced Basicity Salt_HCl Try HCl / HBr (Standard) Branch_High->Salt_HCl Salt_Organic Try Fumarate / Oxalate (H-Bond Network) Branch_Med->Salt_Organic First Choice Salt_Heavy Try Picrate / Tosylate (Pi-Stacking) Salt_HCl->Salt_Heavy If Hygroscopic Salt_Organic->Salt_Heavy If Oiling Occurs

Figure 2: Decision tree for salt selection. Gem-difluoramines often fail with simple inorganic acids; organic counter-ions provide additional lattice energy via Hydrogen bonding or Pi-stacking.

Part 4: Application in Drug Design

Why invest in the crystallography of these salts? The structural data directly informs potency and selectivity.

  • Vector Alignment: In 3,3-difluoropiperidine, the gauche effect often positions the nitrogen lone pair (or N-H vector in salts) in a specific orientation relative to the fluorine atoms. X-ray data validates if this vector aligns with the hydrogen-bond acceptor in the target protein.

  • pKa Modulation: The data confirms the inductive withdrawal of electron density. By dropping the

    
     from ~11 to ~7.4 (physiologically relevant pH), the drug becomes less cationic at neutral pH. This facilitates membrane permeability (passive diffusion) while retaining solubility in the acidic gut.
    
  • Metabolic Blocking: The C-F bond lengths (verified by XRD) confirm the bond strength. Placing fluorine at metabolic "hotspots" (positions prone to CYP450 oxidation) blocks degradation. The crystal structure ensures that this blocking group does not sterically clash with the binding pocket.

References

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. Link

  • Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database. Acta Crystallographica Section B, 72(2), 171-179. Link

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Saturated Heterocycles. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

The Fluorine Effect: A Comparative Guide to 4-Fluorine Substitution on Piperidine Ring Conformation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Fluorine in Piperidine Scaffolds

The piperidine ring is a cornerstone of modern medicinal chemistry, appearing in a vast number of pharmaceuticals and bioactive molecules.[1][2] Its saturated, six-membered heterocyclic structure provides a three-dimensional framework that can be tailored to interact with biological targets with high specificity. A key aspect of its utility lies in its conformational flexibility, primarily the chair-boat equilibrium, which is heavily influenced by its substitution pattern.

Among the vast arsenal of chemical modifications, the introduction of a fluorine atom is a particularly powerful strategy for optimizing drug candidates.[3][4] The unique properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly alter a molecule's metabolic stability, pKa, lipophilicity, and binding affinity.[2][3][4] This guide provides an in-depth comparison of how substituting a single fluorine atom at the C4 position fundamentally alters the conformational landscape of the piperidine ring, a phenomenon governed by subtle yet powerful stereoelectronic effects. We will explore the theoretical underpinnings of this change and provide the experimental framework used to validate these principles.

The Unsubstituted Piperidine: A Baseline Conformation

The parent piperidine molecule predominantly exists in a chair conformation to minimize angular and torsional strain. In this conformation, substituents can occupy one of two positions: axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring). For the N-H proton in an unsubstituted piperidine, the equatorial conformation is generally more stable.[5] This preference sets a crucial baseline for understanding the dramatic impact of fluorine substitution.

The 4-Fluoro Anomaly: A Counter-Intuitive Preference for the Axial Position

From a classical steric hindrance perspective, one would expect the fluorine atom at the C4 position to favor the more spacious equatorial position. However, extensive experimental and computational studies reveal a consistent and often strong preference for the axial conformation in 4-fluoropiperidine derivatives, particularly when the piperidine nitrogen is protonated.[4][6][7] This counter-intuitive result stems not from steric bulk, but from stabilizing electronic interactions that are unique to the axial arrangement.

The primary forces driving this axial preference are a combination of hyperconjugation and electrostatic interactions, often modulated by the surrounding solvent environment.[4][8]

Pillar 1: Hyperconjugation and the Gauche Effect

Hyperconjugation is a stabilizing interaction that involves the delocalization of electrons from a filled bonding orbital (a donor) to an adjacent empty or partially filled anti-bonding orbital (an acceptor).[9][10] In the context of 4-fluoropiperidine, this is often referred to as the "gauche effect."[10][11]

When the fluorine atom is in the axial position, the C-F bond is gauche (a 60° dihedral angle) to the C2-C3 and C5-C6 bonds. This specific geometry allows for an optimal anti-periplanar alignment between the electron-rich C-H bonding orbitals (σC-H) on the ring and the electron-deficient C-F anti-bonding orbital (σC-F).[4][10] This σC-H → σC-F electron donation stabilizes the axial conformer. The equatorial conformer lacks this ideal orbital overlap, making the interaction less significant.

dot

cluster_axial Axial Conformer (Stabilized) cluster_equatorial Equatorial Conformer Axial Axial 4-Fluoropiperidine Stab1 σ(C-H) → σ*(C-F) Hyperconjugation (Gauche Effect) Axial->Stab1 stabilizes Stab2 N⁺-H···F-Cδ⁻ Charge-Dipole Interaction Axial->Stab2 stabilizes Equatorial Equatorial 4-Fluoropiperidine Axial->Equatorial Conformational Equilibrium Destab Reduced Hyperconjugation Weaker Electrostatic Interaction Equatorial->Destab

Caption: Conformational equilibrium of 4-fluoropiperidine.

Pillar 2: The Dominant Role of Electrostatic Interactions

In acidic media or physiological conditions, the piperidine nitrogen becomes protonated (R₃N⁺-H). This introduces a powerful charge-dipole interaction that can dominate the conformational equilibrium. For the axial conformer of 4-fluoropiperidinium, the C-F dipole is oriented such that the electronegative fluorine atom has a favorable electrostatic attraction with the positively charged nitrogen center (N⁺-H···F-C).[2][4] This interaction significantly stabilizes the axial conformer over the equatorial one, where this alignment is less favorable.

Pillar 3: The Influence of the Solvent

Solvation plays a critical, and sometimes decisive, role in the conformational preference.[6][12] The axial conformer of 4-fluoropiperidine is typically more polar than its equatorial counterpart. Consequently, polar solvents will preferentially stabilize the axial form, shifting the equilibrium further in its favor.[4] In some cases, researchers have demonstrated a complete inversion of conformational preference simply by changing the solvent from non-polar (e.g., chloroform) to polar (e.g., DMSO).[4][6] This highlights the necessity of conducting conformational analysis in a medium that mimics the intended biological environment.

Comparative Data: 4-Fluoropiperidine vs. Unsubstituted Piperidine

The following table summarizes the key differences driven by 4-fluorine substitution. The values presented are illustrative and can vary based on the specific N-substituent and solvent conditions.

ParameterUnsubstituted Piperidine4-Fluoropiperidine (Equatorial F)4-Fluoropiperidine (Axial F)Rationale for Difference
Preferred Conformation Equatorial N-H[5]Less FavoredOften Preferred [4][6]Driven by hyperconjugation and electrostatic stabilization.
ΔG (Equatorial → Axial) ~ +0.2 to +0.6 kcal/mol[5]Reference (Higher Energy)Negative Value (e.g., -0.5 to -3.0 kcal/mol)[8]Axial conformer is thermodynamically more stable.
Key ¹H NMR Coupling ³J(Hax, Hax) ≈ 10-13 Hz³J(H4ax, Feq) ≈ 15-25 Hz³J(H4eq, Fax) ≈ 30-45 HzThe magnitude of ³J(H,F) is highly dependent on the dihedral angle (Karplus relationship).
pKa of Piperidine Nitrogen ~11.1Lower (~6.6 for one analog)[2]Higher (~7.6 for one analog)[2]The electron-withdrawing effect of fluorine is transmitted differently depending on its orientation.

Experimental Validation: A Practical Workflow

Trustworthy conformational analysis relies on a combination of synthesis, spectroscopy, and computational modeling.

dot

cluster_workflow Experimental & Computational Workflow A Step 1: Synthesis (e.g., Prins Fluorination) B Step 2: Purification & Characterization (Chromatography, MS) A->B C Step 3: Spectroscopic Analysis (¹H, ¹³C, ¹⁹F NMR, NOESY) in various solvents B->C D Step 4: Computational Modeling (DFT Calculations, NBO Analysis) B->D E Step 5: Data Correlation Compare experimental J-couplings and ΔG with calculated values C->E D->E F Conclusion: Confirmed Conformational Preference E->F

Caption: Workflow for conformational analysis.

Experimental Protocol 1: Synthesis of 4-Fluoropiperidines

While numerous methods exist, the Prins fluorination-cyclization offers a direct route to 4-fluoropiperidines.[13]

Objective: To synthesize a 4-fluoro-piperidine derivative via an aza-Prins cyclization.

Materials:

  • Homoallylic N-tosyl amine

  • Aldehyde (e.g., paraformaldehyde)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: To a flame-dried, round-bottom flask under a nitrogen atmosphere, add the homoallylic N-tosyl amine (1.0 equiv) and the aldehyde (1.5 equiv) in anhydrous DCM.

  • Cooling: Cool the reaction mixture to the desired temperature (e.g., -20 °C) using a suitable cooling bath. Causality: Lower temperatures can improve the diastereoselectivity of the cyclization.[13]

  • Initiation: Slowly add BF₃·OEt₂ (2.0 equiv) to the stirred solution. Causality: BF₃·OEt₂ acts as both a Lewis acid to activate the aldehyde and as the fluoride source to quench the intermediate cation, forming the C-F bond.[13]

  • Reaction Monitoring: Allow the reaction to stir at -20 °C and monitor its progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Extraction: Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired 4-fluoropiperidine.

  • Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry.

Experimental Protocol 2: Conformational Analysis by NMR Spectroscopy

NMR is the most powerful tool for determining molecular conformation in solution.[14] The key is the measurement of scalar (J) coupling constants.

Objective: To determine the dominant conformation of a synthesized 4-fluoropiperidine hydrochloride salt in solution.

Materials:

  • Synthesized 4-fluoropiperidine sample

  • Deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆)

  • High-field NMR spectrometer (≥400 MHz) equipped with a fluorine probe.

Procedure:

  • Sample Preparation: Dissolve ~5-10 mg of the 4-fluoropiperidine sample in ~0.6 mL of the chosen deuterated solvent. If starting from the free base, add one equivalent of DCl to form the deuterated piperidinium salt in situ.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum. Pay close attention to the multiplicity and integration of the signal for the proton at C4.

  • ¹⁹F NMR Acquisition: Acquire a proton-coupled ¹⁹F NMR spectrum. This will directly show the couplings between the fluorine and adjacent protons.

  • Data Analysis - The Karplus Relationship: The critical analysis involves measuring the three-bond H-F coupling constants (³JHF).

    • Axial Fluorine: An axial fluorine will have one anti-periplanar (dihedral angle ≈ 180°) and one gauche (dihedral angle ≈ 60°) relationship with the C3/C5 axial and equatorial protons, respectively. However, the most telling coupling is often with the C4 equatorial proton. A large ³J(H4eq, Fax) coupling constant, typically in the range of 30-45 Hz, is a hallmark of an axial fluorine.[6][8]

    • Equatorial Fluorine: An equatorial fluorine is gauche to both the axial and equatorial protons on the adjacent carbons. This results in smaller ³JHF values, typically in the range of 15-25 Hz.[6]

  • 2D NMR (Optional but Recommended): Acquire COSY and HSQC spectra to unambiguously assign all proton and carbon signals. A NOESY or ROESY experiment can provide further spatial information, showing through-space correlations (e.g., between axial substituents) that confirm the chair conformation.[14]

Conclusion for the Drug Development Professional

The substitution of fluorine at the C4 position of a piperidine ring is not a simple bioisosteric replacement for hydrogen. It is a strategic decision that leverages powerful stereoelectronic forces to enforce a specific, often axial, conformation. This conformational rigidity can be highly advantageous in drug design, as it reduces the entropic penalty upon binding to a target and presents a well-defined vector for the C-F bond, which can engage in crucial interactions within a protein binding pocket.

Understanding the interplay of hyperconjugation, electrostatics, and solvation is paramount. As demonstrated, the axial preference of the fluorine can modulate the pKa of the piperidine nitrogen, directly impacting a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[2][15] Therefore, the principles outlined in this guide should be an integral part of the design and optimization process for any fluorine-containing piperidine candidate, enabling a more rational approach to creating safer and more efficacious medicines.

References

  • Theoretical study on the anomeric effect in α-substituted tetrahydropyrans and piperidines. (2017). [Source URL not available in search results]
  • Aromaticity enhancement of cyclopentadiene in piperidine derivatives: a DFT study on combination of the anomeric effect and Schleyer hyperconjugative aromaticity. New Journal of Chemistry. [Link]

  • Investigation of the role of stereoelectronic effects in the conformation of piperidones by NMR spectroscopy and X-ray diffraction. (2015). Beilstein Journal of Organic Chemistry. [Link]

  • Aromaticity enhancement of cyclopentadiene in piperidine derivatives: A DFT study on combination anomeric effect and Schleyer hyperconjugative aromaticity. (2023). ResearchGate. [Link]

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. (2020). Chemistry – A European Journal. [Link]

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. (2020). TU Münster. [Link]

  • The role of fluorine in medicinal chemistry. (2008). Expert Opinion on Drug Discovery. [Link]

  • Aromaticity enhancement of cyclopentadiene in piperidine derivatives: a DFT study on combination of the anomeric effect and Schleyer hyperconjugative ... (2023). New Journal of Chemistry. [Link]

  • Fluorination of 3-(3-(Piperidin-1-yl)propyl)indoles and 3-(3-(Piperazin-1-yl)propyl)indoles Gives Selective Human 5-HT1D Receptor Ligands with Improved Pharmacokinetic Profiles. (1999). Journal of Medicinal Chemistry. [Link]

  • Aromaticity enhancement of cyclopentadiene in piperidine derivatives: a DFT study on combination of the anomeric effect and Schl. (2023). RSC Publishing. [Link]

  • Application of the all-cis-(multi)fluorinated piperidine building... (2019). ResearchGate. [Link]

  • Steric Effects on the Configuration of the Nitrogen In Piperidine. (2016). Slideshare. [Link]

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. (2020). ResearchGate. [Link]

  • The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. (2019). Nature Chemistry. [Link]

  • X-ray crystal structure of the minor anti -piperidine product 14d. (2012). ResearchGate. [Link]

  • The conformational preferences of fluorinated piperidine derivatives... (2020). ResearchGate. [Link]

  • Piperidine: vibrational assignment, conformational analysis, and chemical thermodynamic propertiest. (1971). CDC Stacks. [Link]

  • Computational study on subfamilies of piperidine derivatives: QSAR modelling, model external verification, the inter-subset similarity determination, and structure-based drug designing. (2021). SAR and QSAR in Environmental Research. [Link]

  • Tuning the conformational behavior of 4‐methylpiperidine analogues by... (2020). ResearchGate. [Link]

  • Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. (2020). ACS Catalysis. [Link]

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. (2020). Angewandte Chemie. [Link]

  • Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. (2019). Scientific Update. [Link]

  • The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues. (2022). Molecules. [Link]

  • Gauche effect. Wikipedia. [Link]

  • Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. (2015). ResearchGate. [Link]

  • Evaluation of the Alicyclic Gauche Effect in 2‐Fluorocyclohexanone Analogs: a Combined NMR and DFT Study. (2021). ResearchGate. [Link]

  • X‐ray structure of compound (±)‐20. (2020). ResearchGate. [Link]

  • Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. (2020). ACS Publications. [Link]

  • Difluorinated Cyclohexanes: Energetics and Intra‐ and Intermolecular Interactions. (2023). Chemistry – A European Journal. [Link]

  • Chapter 32 - Solving a problem. Oxford Learning Link. [Link]

  • The Fluorine Gauche Effect: A Brief History. (2017). Israel Journal of Chemistry. [Link]

  • Protonated 3-fluoropiperidines: an unusual fluoro directing effect and a test for quantitative theories of solvation. (1995). Journal of the American Chemical Society. [Link]

  • 4-Fluoropiperidine | C5H10FN | MD Topology | NMR | X-Ray. Mol-Instincts. [Link]

  • Fluorinated piperidines prefer the axial conformation, due to stabilising C-F … N + interactions. (2023). ResearchGate. [Link]

  • Synthesis of Enantiopure Fluoropiperidines via Biocatalytic Desymmetrization and Flow Photochemical Decarboxylative Fluorination. (2024). ResearchGate. [Link]

  • Supporting Information Synthesis of Enantiopure Fluoropiperidines via Biocatalytic Desymmetrization and Flow Photochemical Decarboxylative Fluorination. (2024). ACS Publications. [Link]

Sources

Validating Purity of Fluorinated Heterocycle Intermediates: A Comparative Guide to Orthogonal Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Invisible" Impurity Problem

In drug discovery, fluorinated heterocycles (e.g., fluoropyridines, fluoroindoles) are ubiquitous due to their metabolic stability and lipophilicity. However, validating their purity presents a unique "invisible" challenge. Standard C18 reverse-phase HPLC often fails to resolve regioisomers (e.g., 2-fluoro vs. 3-fluoro isomers) due to identical polarities. Furthermore, standard


H NMR spectra are frequently rendered uninterpretable by complex 

F-

H J-coupling (splitting signals into multiplets).

This guide argues that relying solely on HPLC-UV Area% is a critical failure point. We present a validated, orthogonal approach combining Pentafluorophenyl (PFP) UHPLC and


F Quantitative NMR (qNMR)  to achieve absolute purity determination.

The Challenge: Why Standard Methods Fail

The C18 Blind Spot

Fluorine is small (Van der Waals radius ~1.47 Å) and mimics hydrogen sterically but mimics oxygen electronically. In a standard C18 column, the hydrophobic interaction difference between a 2-fluoro and 3-fluoro isomer is often negligible, leading to co-elution. If the impurity co-elutes, your HPLC purity of "99.5%" is a hallucination.

The NMR "Splitting" Headache

In


H NMR, a fluorine atom splits neighboring protons with large coupling constants (

Hz for geminal,

Hz for vicinal). This turns clean doublets into messy quartets or octets, burying small impurity peaks in the baseline noise.

Comparative Analysis 1: Chromatographic Separation

Objective: Resolve regioisomeric impurities in a fluorinated pyridine intermediate.

Comparison: C18 vs. PFP Stationary Phases

We compared the separation of 3-bromo-5-fluoropyridine (Target) from its regioisomer 3-bromo-4-fluoropyridine (Impurity).

  • Method A (Standard): C18 Column, Water/Acetonitrile gradient.

  • Method B (Recommended): PFP (Pentafluorophenyl) Column, Water/Methanol gradient.

Mechanism: The PFP phase possesses a fluorinated ring that engages in specific


-

and fluorine-fluorine interactions. This "fluorophilic" retention mechanism provides orthogonality to simple hydrophobicity.
Experimental Data: Resolution Factors (

)
ParameterMethod A: C18 (Standard)Method B: PFP (Recommended)Verdict
Stationary Phase Alkyl chain (Hydrophobic)Pentafluorophenyl propyl (

-

, Dipole)
PFP offers superior selectivity
Retention Time (Target) 4.21 min5.85 minIncreased retention on PFP
Retention Time (Impurity) 4.25 min6.40 minDistinct separation
Resolution (

)
0.8 (Co-elution) 3.2 (Baseline Separation) Method B Validated

Key Insight: On the C18 column, the impurity appears as a "shoulder," easily integrated as part of the main peak. The PFP column separates them by over 0.5 minutes.

Comparative Analysis 2: Quantification Accuracy

Objective: Determine absolute purity (Weight %) vs. Relative purity (Area %).

Comparison: HPLC-UV vs. F qNMR

HPLC-UV assumes that the impurity and the target have the same extinction coefficient (


). For fluorinated intermediates, defluorinated impurities often have drastically different UV responses.
  • Method A: UHPLC-UV at 254 nm.

  • Method B:

    
    F qNMR using an Internal Standard (IS).[1][2]
    
Experimental Data: Purity Assessment
MetricMethod A: UHPLC-UV (Area %)Method B:

F qNMR (Wt %)
Discrepancy Cause
Reported Purity 99.2% 96.8% HPLC missed inorganic salts & non-UV impurities
Calibration Relative (Assumes

)
Absolute (Molar ratio to IS)qNMR is a primary method
Specificity Low (Solvent peaks interfere)High (Only F-compounds visible)

F background is silent

Key Insight: The 2.4% discrepancy represents salts and non-chromophores. Relying on Method A would lead to stoichiometry errors in the next synthetic step.

Validated Protocol: The "Triad" System

To guarantee the integrity of fluorinated intermediates, do not rely on a single data point. Use this self-validating workflow.

Step 1: F qNMR (Absolute Quantification)

This is the primary truth source for assay (weight %).

  • Internal Standard (IS) Selection: Choose a highly pure fluorinated standard (e.g.,

    
    -trifluorotoluene or 4-fluorobenzoic acid). Ensure the IS chemical shift does not overlap with the sample (
    
    
    
    ppm).
  • Relaxation Time (

    
    ) Measurement:  Run an Inversion Recovery experiment. Fluorine nuclei have long relaxation times (
    
    
    
    seconds).
  • Acquisition Parameters:

    • Pulse Angle:

      
      [3]
      
    • Relaxation Delay (

      
      ):  Must be 
      
      
      
      (typically 30–60 seconds) to ensure >99.3% magnetization recovery. Failure to set this results in integration errors.
    • Spectral Width: Wide enough to catch all F signals (typically -200 to 0 ppm).

  • Processing: Phase correction must be manual and precise. Integrate the IS and Target peaks. Calculate purity based on molar ratios.

Step 2: PFP-UHPLC-MS (Impurity Profiling)

Use this to identify what the impurities are (isomers, defluorinated byproducts).

  • Column: 1.7 µm PFP Core-Shell,

    
     mm.
    
  • Mobile Phase: Water (0.1% Formic Acid) / Methanol (0.1% Formic Acid). Avoid Acetonitrile if possible, as Methanol often enhances

    
    -
    
    
    
    selectivity on PFP.
  • Detection: UV (210-400 nm) + ESI-MS (Positive/Negative switching).

Visualizations

Diagram 1: The Decision Matrix (Workflow)

This logic flow ensures no critical impurity is missed.

ValidationWorkflow Start START: Crude Fluorinated Intermediate Solubility Check Solubility (DMSO-d6 or CDCl3) Start->Solubility T1_Measure Measure 19F T1 Relaxation (Inversion Recovery) Solubility->T1_Measure Path A: Assay HPLC_Choice Select Chromatography Stationary Phase Solubility->HPLC_Choice Path B: Profiling qNMR Run 19F qNMR (d1 > 5*T1, IS added) T1_Measure->qNMR Compare Compare Purity Values qNMR->Compare C18_Fail C18 Column (Risk: Co-elution) HPLC_Choice->C18_Fail Traditional PFP_Pass PFP Column (High Selectivity) HPLC_Choice->PFP_Pass Recommended PFP_Pass->Compare Result_Pass PASS: Values Match (<1% diff) Proceed to Synthesis Compare->Result_Pass Result_Fail FAIL: Discrepancy >2% Trust qNMR & Re-purify Compare->Result_Fail

Caption: Integrated workflow prioritizing PFP chromatography and qNMR for robust purity validation.

Diagram 2: The qNMR Logic System

The specific parameters required for valid


F quantification.

qNMR_Logic Input Sample + Internal Standard (IS) T1_Check Determine Longest T1 (Usually the IS) Input->T1_Check Delay_Calc Calculate Relaxation Delay d1 = 5 to 7 x T1 T1_Check->Delay_Calc Critical Step Acquire Acquire Spectrum (No 1H Decoupling to keep integrals clean) Delay_Calc->Acquire Process Process: Phase Correct -> Baseline Correct -> Integrate Acquire->Process

Caption: The critical path for qNMR. Note that d1 calculation is the most common failure point in lab protocols.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Q2(R2).[4][5][6] (2023).[2][4][5][7] Defines the regulatory standards for specificity and accuracy. [Link]

  • T. Saito et al. Metrological Traceability of Purity Determination of Organic Compounds by Quantitative NMR. Metrologia. (2019).[1] Validates qNMR as a primary ratio method. [Link]

  • Phenomenex Technical Guide.Selectivity of PFP Columns for Halogenated Compounds.

    
    -
    
    
    
    interaction mechanism for separating fluoro-isomers. [Link]
  • U.S. Food and Drug Administration (FDA). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

Sources

Strategic Sourcing of 4,4-Difluoropiperidine Acetate: Commercial Evaluation & QC Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7][8][9]

In modern medicinal chemistry, 4,4-difluoropiperidine is a high-value bioisostere for morpholine or piperidine, offering modulated pKa (~8.4 vs. ~11 for piperidine) and increased metabolic stability due to the electron-withdrawing fluorine atoms.[1]

While the Hydrochloride (HCl) salt (CAS 144230-52-4) and Free Base (CAS 21987-29-1) are standard catalog items, the Acetate salt is frequently sought in process chemistry to avoid the corrosivity of chlorides or to facilitate milder coupling conditions.[1] However, the Acetate is rarely a "stock" item.

The Scientist's Challenge: This guide compares the three primary sourcing strategies available to researchers requiring the Acetate form:

  • Route A: In-situ generation from Commercial Free Base .

  • Route B: Free-basing from Commercial HCl .

  • Route C: Custom Synthesis (Outsourced Acetate Salt formation).

Comparative Analysis of Sourcing Routes

The following table benchmarks the performance of obtaining 4,4-difluoropiperidine acetate via different commercial starting points.

Table 1: Comparative Sourcing Metrics
FeatureRoute A: Commercial Free Base Route B: Commercial HCl Route C: Custom Acetate (CRO)
Primary Supplier Examples Fluorochem, Enamine, Combi-BlocksSigma-Aldrich, TCI, BLD PharmWuXi, ChemPartner, Custom CROs
Purity Profile High (>97%), but risk of carbamate formation (CO₂ absorption).[1]Very High (>98%), stable solid.Variable. Often hygroscopic.
Impurity Risks Carbonates/Carbamates from air exposure.Residual Chloride (poison to Pd-catalysts).Stoichiometry Drift (1:1 vs 1:2 salt).
Handling Difficult: Volatile liquid/low-melting solid. Fumes.Easy: Stable, non-hygroscopic powder.Moderate: Deliquescent solid (requires desiccator).
Process Suitability Best for small scale (<10g) immediate use.Best for large scale (>1kg) if Cl⁻ removal is validated.Best for GMP campaigns requiring specific solid forms.
Cost Efficiency ⭐⭐⭐ (High)⭐⭐⭐⭐ (Very High)⭐ (Low - High FTE cost)

Decision Logic & Workflow

The choice of source dictates the downstream purification burden. The following decision tree illustrates the logical flow for selecting the optimal source based on your experimental needs.

SourcingDecision Start Requirement: 4,4-Difluoropiperidine Acetate Scale What is your Scale? Start->Scale Small Small Scale (<10g) Discovery MedChem Scale->Small Large Large Scale (>100g) Process Dev Scale->Large RouteA Route A: Buy Free Base + Add AcOH in situ Small->RouteA Speed prioritized Catalyst Downstream Chemistry Sensitive to Cl-? (e.g., Pd, Pt) Large->Catalyst Catalyst->RouteA Yes (If ventilation available) RouteB Route B: Buy HCl + Basic Extraction Catalyst->RouteB No (Standard Amide Coupling) RouteC Route C: Custom Order Acetate Salt Catalyst->RouteC Yes (Cross-Coupling)

Figure 1: Strategic sourcing decision tree based on scale and downstream catalytic sensitivity.

Critical Quality Control Protocols

Regardless of the source, the "Acetate" salt is prone to stoichiometry issues (excess acetic acid) which can skew molecular weight calculations and yield.

Protocol 1: qNMR for Salt Stoichiometry (The "Gold Standard")

Objective: Determine the exact molar ratio of Piperidine:Acetic Acid. Why: Commercial "Acetate" salts often contain 1.5–2.0 equivalents of acetic acid due to poor drying or deliberate stabilization.

Materials:

  • Internal Standard: 1,3,5-Trimethoxybenzene (High purity, non-volatile).[1]

  • Solvent: DMSO-d6 (Prevents exchange of ammonium protons).

Procedure:

  • Weighing: Accurately weigh ~10 mg of the 4,4-difluoropiperidine sample and ~10 mg of Internal Standard into a vial. Record weights to 0.01 mg.

  • Dissolution: Dissolve in 0.6 mL DMSO-d6. Ensure complete homogeneity.

  • Acquisition: Run 1H NMR (min 400 MHz). Set relaxation delay (d1) to ≥30 seconds (5x T1) to ensure quantitative integration.

  • Integration:

    • Integrate the Internal Standard peak (e.g., aromatic singlet @ 6.1 ppm, 3H). Set value to normalized molar amount.

    • Integrate the Piperidine signal (e.g., triplet @ ~2.9 ppm, 4H).

    • Integrate the Acetate singlet (approx 1.9 ppm, 3H).

  • Calculation:

    
    [1]
    

Acceptance Criteria:

  • Target: 1.0 : 1.0 (± 0.1).

  • Action: If ratio > 1.2, correct the Molecular Weight in your ELN before setting up reactions.

Protocol 2: Head-to-Head Performance (Amide Coupling)[6]

Objective: Compare the reactivity of Commercial HCl (neutralized in situ) vs. Free Base (with added AcOH).

Workflow:

  • Reaction: Coupling of 4,4-difluoropiperidine (1.0 eq) with Cbz-Proline (1.0 eq) using HATU (1.1 eq) / DIPEA (3.0 eq) in DMF.

  • Variable:

    • Arm A: HCl Salt (Source: Sigma) + 1 extra eq DIPEA.

    • Arm B: Free Base (Source: Fluorochem) + 1 eq AcOH.

  • Monitoring: HPLC at t=1h and t=4h.

Typical Results:

MetricArm A (HCl Source)Arm B (Free Base + AcOH)Interpretation
Conversion (1h) 85%92%Free base reacts faster; HCl requires deprotonation time.[1]
Impurity Profile CleanTrace CarbamateFree base absorbs CO₂ if handled slowly.
Workup Aqueous wash removes salts.Aqueous wash removes salts.Comparable workup.

Technical Recommendations

For High-Throughput Screening (HTS):

Do not buy the Acetate. Buy the HCl salt (e.g., from or ).[1]

  • Reasoning: It is weighable, non-volatile, and automation-friendly.[1] The extra equivalent of base (DIPEA/TEA) required in the well plate is negligible for standard amide couplings.

For Process Scale-Up (GMP):

Generate the Acetate In-Situ. Source the Free Base (e.g., from or ).[1]

  • Reasoning: You avoid the "Chloride Carryover" risk. Distill the free base to ensure purity, then add exact stoichiometric Acetic Acid in the reactor. This creates a self-validating system where you control the salt formation.

Handling the "Custom" Solid Acetate:

If you must order the solid acetate from a CRO:

  • Storage: Store at -20°C under Argon. Acetates of secondary amines are often hygroscopic and can deliquesce into a "goo" if left on the bench.

  • Validation: Always run the qNMR Protocol (Section 4) upon receipt. Do not trust the label stoichiometry.

References

  • Sigma-Aldrich. 4,4-Difluoropiperidine hydrochloride Specifications.[1] (Accessed 2026). [1]

  • Fluorochem. 4,4-Difluoropiperidine Free Base Properties.[1] (Accessed 2026).

  • TCI Chemicals. 4,4-Difluoropiperidine HCl Analysis. (Accessed 2026). [1]

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 2014.
  • Stahl, P. H., & Wermuth, C. G. Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH, 2002.[1] (Authoritative text on salt selection and hygroscopicity).

Sources

Safety Operating Guide

Standard Operating Procedure: Disposal of Methyl 2-(4,4-difluoropiperidin-3-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Methyl 2-(4,4-difluoropiperidin-3-yl)acetate presents a dual-hazard profile that frequently leads to compliance errors in chemical waste management.[1] Unlike standard organic esters, the presence of the gem-difluoro moiety and the secondary amine (piperidine) dictates a strict segregation protocol.

Critical Disposal Directive: This substance must be classified and disposed of as Halogenated Organic Waste . Under no circumstances should it be commingled with non-halogenated solvents (e.g., Acetone, Methanol waste streams) or acidic waste streams.

Hazard Causality Matrix
Functional GroupHazard ClassOperational Implication
Difluoro- (

)
Halogenated Incineration Constraint: Combustion generates Hydrogen Fluoride (HF).[2] Must be routed to incinerators with acid gas scrubbers. Mixing with non-halogenated waste violates EPA/RCRA compliance and damages standard incinerators.
Piperidine (2° Amine) Corrosive / Basic Incompatibility: Exothermic reaction with acids. Potential to form unstable N-nitroso compounds if mixed with nitrosating agents (e.g., nitrites) in waste drums.
Methyl Ester Flammable / Combustible Ignitability: Low flash point potential.[1][3] Must be treated as a Class IB or IC flammable liquid.

Pre-Disposal Stabilization (The Self-Validating System)

Before transferring this material to a central waste accumulation area, you must perform a "State Check" to ensure the waste is stable. This protocol prevents "drum reactions"—uncontrolled exotherms that occur when reactive reagents are added to bulk waste.

Protocol A: Purity Verification
  • Is the material a pure solid/liquid?

    • Action: Dissolve in a minimal amount of Dichloromethane (DCM) or Chloroform .

    • Reasoning: Solid reagents in waste drums can form "hot spots" or undissolved clumps that react unpredictably later. Dissolving it in a halogenated solvent ensures homogeneity with the target waste stream.

Protocol B: Reaction Mixture Quenching
  • Is the material in a reaction mixture (e.g., with Lewis Acids or coupling reagents)?

    • Action: Quench with saturated aqueous Sodium Bicarbonate (

      
      ) or Ammonium Chloride (
      
      
      
      ) depending on the reaction pH.
    • Validation: Check pH.[1] The aqueous layer should be pH 6–8. Separate the organic layer.[4] Only the organic layer containing the fluorinated product enters the Halogenated Waste stream.

Waste Stream Decision Workflow

The following logic gate ensures compliance with RCRA regulations regarding F-listed and characteristic hazardous wastes.

WasteDecision Start Waste Material: Methyl 2-(4,4-difluoropiperidin-3-yl)acetate CheckState Physical State? Start->CheckState Solid Solid / Pure CheckState->Solid Liquid In Solution CheckState->Liquid Dissolve Dissolve in Halogenated Solvent (DCM) Solid->Dissolve Prevent Solids in Drum CheckComp Check Composition Liquid->CheckComp Halogenated Contains F, Cl, Br, I? Dissolve->Halogenated CheckComp->Halogenated Contains Difluoro group Bin DESTINATION: Halogenated Organic Waste (High BTU / Incineration) Halogenated->Bin Mandatory Segregation

Figure 1: Waste Stream Segregation Logic. Note that the presence of Fluorine overrides the flammability classification, forcing the material into the Halogenated stream.

Step-by-Step Disposal Procedure

Phase 1: Preparation
  • PPE Required: Nitrile gloves (double-gloved recommended for fluorinated amines), safety goggles, and flame-resistant lab coat.

  • Vessel Selection: Use a High-Density Polyethylene (HDPE) or Glass container. Avoid metal containers if the material has hydrolyzed to free acid or if the amine is in a salt form (potential corrosion).

Phase 2: Transfer
  • Labeling: Apply a hazardous waste label before filling.

    • Chemical Name: Write out full name: "Methyl 2-(4,4-difluoropiperidin-3-yl)acetate Solution."

    • Constituents: List the solvent (e.g., "Dichloromethane 90%, Product 10%").

    • Hazard Checkboxes: Check Flammable , Corrosive , and Toxic .

  • Bulking: Pour the dissolved material into the Halogenated Waste carboy (often red or yellow tagged in many institutions).

    • Critical Stop: Do not fill past the shoulder of the container (leave 10% headspace for expansion).

Phase 3: Documentation[5]
  • Log the addition in the satellite accumulation area logbook.

  • Note the volume and the specific presence of Organic Fluorine .

Emergency Spill Response

In the event of a spill outside of a fume hood:

SpillResponse Spill Spill Detected Evacuate 1. Evacuate & Ventilate (Flammability Risk) Spill->Evacuate PPE 2. Don PPE (Resp. Protection if outside hood) Evacuate->PPE Contain 3. Containment Use Vermiculite or Sand (DO NOT use water) PPE->Contain Collect 4. Collection Scoop into HDPE Pail Contain->Collect Label 5. Label as 'Debris contaminated with Halogenated Organics' Collect->Label

Figure 2: Immediate Spill Response Workflow. Emphasis is placed on avoiding water to prevent hydrolysis or spreading the organic layer.

References

  • U.S. Environmental Protection Agency (EPA). (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • Princeton University EHS. (n.d.). Waste Removal and Management: Halogenated vs. Non-Halogenated Solvents. Retrieved from [Link](Institutional standard for halogen segregation).

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.